Estradiol acetate
Beschreibung
This compound is a pro-drug ester of [DB00783], a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone. As a pro-drug of estradiol, this compound therefore has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. [DB00783] is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects. Esterification of estradiol aims to improves absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity. Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol. Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen. this compound is commercially available as Femring, a vaginal ring used for the treatment of moderate to severe vasomotor symptoms and vulvovaginal atrophy due to menopause. The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle. However, after menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. Because of the difference in potency between estradiol and estrone, menopause (and a change in primary hormone from estradiol to estrone) is associated with a number of symptoms associated with this reduction in potency and in estrogenic effects. These include hot flashes, vaginal dryness, mood changes, irregular menses, chills, and sleeping problems. Administration of synthetic and bioidentical forms of estrogen, such as this compound, has shown to improve these menopausal symptoms.
This compound is the acetate salt form of estradiol, the most potent, naturally produced estrogen. This compound diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.
See also: Estradiol (has active moiety).
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBMXJMKMWVRG-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045867 | |
| Record name | Estradiol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-41-4 | |
| Record name | Estradiol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estradiol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-1,3,5(10)-estratrien-17Ã?-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R97F5H93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Achieving High Purity: A Technical Guide to the Recrystallization of Estradiol Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive protocol for the purification of estradiol acetate to high purity levels through recrystallization. The methodologies outlined below are synthesized from established principles of steroid chemistry and general recrystallization techniques, offering a robust framework for obtaining a product suitable for pharmaceutical research and development.
Introduction
This compound, the 3-acetate ester of estradiol, is a synthetic estrogen widely used in hormone therapy.[1] Achieving high purity of this active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Recrystallization is a fundamental purification technique that leverages differences in solubility between the compound of interest and its impurities in a given solvent or solvent system.[2] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the impure this compound in a hot solvent and allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[2][3]
Solvent System Selection
The choice of solvent is paramount for a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound at or near its boiling point.[4][5]
-
Low solubility at low temperatures: this compound should be sparingly soluble or insoluble in the solvent at room temperature or below to maximize crystal recovery.[2][4][5]
-
Appropriate boiling point: The boiling point of the solvent should be low enough to be easily removed from the crystals but not so low that it evaporates too quickly during filtration.
-
Inertness: The solvent should not react with this compound.
-
Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration.[3]
Based on the ester functional group in this compound and common practices for steroid purification, several solvent systems can be considered.[6] A single solvent or a binary (two-component) solvent system is often employed.
Table 1: Potential Solvent Systems for this compound Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, including steroids. The addition of water as an anti-solvent can effectively reduce the solubility of this compound upon cooling, inducing crystallization. Studies on estradiol have shown ethanol to be a suitable recrystallization solvent.[7][8] |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for esters due to similar polarity.[6] Hexane acts as an anti-solvent, and this combination is commonly used for the recrystallization of steroids.[4][5][9] |
| Acetone/Hexane | Acetone is another effective solvent for many organic compounds. Similar to the ethyl acetate/hexane system, hexane is used to decrease the solubility upon cooling.[6] |
| Methanol | Methanol has been used in the recrystallization of related estradiol compounds and can be a viable single-solvent option.[7][8] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the recrystallization of this compound using a binary solvent system, such as ethyl acetate/hexane. The principles can be adapted for other solvent systems.
3.1. Dissolution
-
Place the impure this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the this compound completely dissolves.[2][3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3]
3.2. Decolorization (Optional)
If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. After adding the activated carbon, the solution should be boiled for a few minutes.[10]
3.3. Hot Filtration (if decolorizing agent was used)
If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization. This is achieved through hot gravity filtration using a fluted filter paper.[10]
3.4. Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4] Covering the flask will prevent contamination and slow down evaporation.[10]
-
If using a binary solvent system, the anti-solvent (e.g., hexane) can be added slowly to the hot solution until turbidity (cloudiness) appears, and then a small amount of the primary solvent is added to redissolve the precipitate before cooling.[6][9]
-
Once the solution has reached room temperature and crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield of crystals.[4][11]
3.5. Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining mother liquor containing impurities.[4]
-
Continue to draw air through the crystals on the filter for a few minutes to help them dry.
3.6. Drying
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum desiccator can be used.
Table 2: Illustrative Quantitative Data for this compound Recrystallization
| Parameter | Value | Notes |
| Starting Material Purity (HPLC) | ~95% | Purity can vary depending on the synthetic route. |
| Solvent System | Ethyl Acetate / Hexane | A common and effective system for steroids.[4][5] |
| Solvent Ratio (approx.) | 1:3 (Ethyl Acetate:Hexane) | This ratio will need to be determined empirically. |
| Dissolution Temperature | ~77 °C (Boiling point of Ethyl Acetate) | The solution should be heated to the boiling point of the primary solvent. |
| Cooling Protocol | Slow cool to RT, then 0-5 °C (ice bath) | Slow cooling promotes the formation of purer crystals.[2][4] |
| Final Product Purity (HPLC) | >99.5% | The final purity should be confirmed by analytical methods such as HPLC. |
| Yield | 80-90% | Yield will depend on the initial purity and the precise execution of the protocol. Some loss of product in the mother liquor is unavoidable. |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Caption: Logical flow for selecting an appropriate recrystallization solvent.
Conclusion
The recrystallization protocol detailed in this guide provides a robust method for achieving high-purity this compound. The success of this technique is highly dependent on the careful selection of a suitable solvent system and the meticulous execution of the experimental procedure, particularly the slow cooling step to ensure the formation of well-defined, pure crystals. The final purity of the product should always be verified using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol Acetate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate, a synthetic ester of the natural estrogen 17β-estradiol, is a crucial active pharmaceutical ingredient (API) in hormone replacement therapy and other gynecological treatments.[1] Its enhanced lipophilicity and stability compared to estradiol make it a preferred choice in various pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound powder. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, manufacturing, and quality control of this compound-containing products. This document details the physicochemical characteristics, stability profile under various stress conditions, and the underlying signaling pathways of its active metabolite, estradiol.
Chemical and Physical Properties of this compound Powder
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method development, and ensuring product quality. The following table summarizes the key chemical and physical properties of this compound powder.
| Property | Value | References |
| Chemical Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | [1] |
| Molecular Formula | C₂₀H₂₆O₃ | [1] |
| Molecular Weight | 314.4 g/mol | [3] |
| CAS Number | 4245-41-4 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Approximately 210 °C | [4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate, Methanol, and DMSO. Limited solubility in water. | [2][4] |
| Storage | -20°C Freezer, Under inert atmosphere | [4] |
Stability of this compound Powder
The stability of an API is a critical quality attribute that can impact the safety and efficacy of the final drug product. This section discusses the stability of this compound powder under various stress conditions.
Hydrolytic Stability
This compound, being an ester, is susceptible to hydrolysis, which would yield estradiol and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. In acidic or alkaline conditions, the hydrolysis of the ester bond can be accelerated.
Oxidative Stability
The phenolic ring of the estradiol moiety in this compound is susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of various degradation products, potentially altering the biological activity and safety profile of the drug.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of this compound. It is crucial to protect the powder from light during storage and handling to prevent the formation of photolytic degradation products.
Thermal Stability
This compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, exposure to elevated temperatures can lead to thermal degradation. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful techniques to evaluate its thermal behavior. Studies on the thermal degradation of estradiol have shown that decomposition starts at temperatures above 190°C.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of this compound powder. This section provides methodologies for a stability-indicating HPLC method and forced degradation studies.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound and its degradation products.
Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Ortho-phosphoric acid (OPA) or other suitable buffer components
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 100 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% OPA in water, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 90:10 v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 26°C)[6]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Reference Standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the method.
-
Sample Solution (for assay of bulk powder): Prepare a solution of the this compound powder in the same manner as the standard solution.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products in forced degradation samples.
-
Linearity: Assessed over a range of concentrations (e.g., 2-10 µg/mL).[6]
-
Accuracy: Determined by recovery studies of spiked placebo samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH).
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[7][8]
General Procedure: For each stress condition, a solution of this compound (e.g., 1 mg/mL) is prepared. A solid sample of the powder should also be subjected to thermal and photolytic stress.
1. Acid Hydrolysis:
-
Treat the this compound solution with 0.1N HCl.[6]
-
Heat the solution (e.g., at 70°C) for a specified period (e.g., 1 hour).[6]
-
Neutralize the solution before analysis.
-
Analyze by the stability-indicating HPLC method.
2. Alkaline Hydrolysis:
-
Treat the this compound solution with 0.1N NaOH.[6]
-
Heat the solution (e.g., at 70°C) for a specified period (e.g., 1-2 hours).[6]
-
Neutralize the solution before analysis.
-
Analyze by the stability-indicating HPLC method.
3. Oxidative Degradation:
-
Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[9]
-
Keep the solution at room temperature or elevated temperature for a specified duration.
-
Analyze by the stability-indicating HPLC method.
4. Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified period (e.g., 6 hours).
-
Prepare a solution of the heat-treated powder and analyze by the stability-indicating HPLC method.
5. Photolytic Degradation:
-
Expose the this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
A sample protected from light should be used as a control.
-
Prepare a solution of the exposed powder and analyze by the stability-indicating HPLC method.
Estradiol Signaling Pathways
This compound is a prodrug that is rapidly hydrolyzed to estradiol in the body.[1] Estradiol exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The binding of estradiol to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of estradiol to ERs located in the cytoplasm or nucleus.[6] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.[6]
Non-Genomic Signaling Pathway
Estradiol can also elicit rapid cellular responses through non-genomic pathways that do not directly involve gene transcription. These pathways are often initiated by a subpopulation of ERs located at the cell membrane.[6] Activation of these membrane-bound ERs can trigger various intracellular signaling cascades, including the activation of protein kinases such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K). These rapid signaling events can influence a variety of cellular functions and can also indirectly affect gene expression.
Caption: Overview of Estrogen Signaling Pathways.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and stability of this compound powder. The presented data and experimental protocols are intended to serve as a valuable resource for professionals in the pharmaceutical industry. A comprehensive understanding of these characteristics is paramount for the development of safe, effective, and stable drug products containing this compound. Further research into the specific degradation kinetics and the identification of degradation products under various stress conditions will continue to enhance our knowledge and support the development of robust formulations.
References
- 1. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecommons.roseman.edu [ecommons.roseman.edu]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Estradiol Acetate's Mechanism of Action as an Estradiol Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol, the most potent endogenous human estrogen, is critical in numerous physiological processes and is a cornerstone of hormone replacement therapy (HRT) for managing menopausal symptoms like hot flashes and preventing osteoporosis.[1] However, native 17β-estradiol (E2) exhibits poor oral bioavailability (around 5%) due to extensive first-pass metabolism in the gut and liver, where it is rapidly converted to the less potent estrone.[2][3] To overcome this limitation, prodrug strategies, such as esterification, are employed.
Estradiol acetate (EA) is a synthetic ester and prodrug of estradiol.[4] By temporarily masking the hydroxyl group at the C3 or C17β position, esterification improves the molecule's lipophilicity and resistance to initial metabolic degradation. Once absorbed, the acetate group is rapidly cleaved by ubiquitous esterase enzymes, releasing the active estradiol molecule into systemic circulation.[4][5] This guide provides a detailed examination of the mechanism, pharmacokinetics, and experimental evaluation of this compound as a prodrug.
Core Mechanism of Action: From Prodrug to Active Hormone
The fundamental mechanism of this compound is its role as a delivery system for estradiol. It is biologically inert itself and requires in vivo enzymatic conversion to exert its therapeutic effects.[6]
Enzymatic Hydrolysis
Upon administration, this compound is distributed throughout the body where it encounters non-specific esterase enzymes present in plasma, the liver, intestinal mucosa, and other tissues.[5] These enzymes catalyze the hydrolysis of the ester bond, cleaving the acetate moiety and liberating 17β-estradiol.
This conversion is remarkably efficient. In vitro studies using human serum have shown that this compound is hydrolyzed to estradiol with an astonishingly short half-life of approximately 28 to 59 seconds.[5] This rapid conversion is the primary reason why, following oral administration of an this compound tablet, the parent compound is typically not detectable in serum samples; it is hydrolyzed to estradiol almost immediately upon entering the bloodstream.[5]
Figure 1: Prodrug conversion and action pathway.
Downstream Pharmacodynamics
Once released, estradiol acts as an agonist for estrogen receptors (ER), primarily ERα and ERβ.[7][4] These receptors are located in the nuclei of target cells in various tissues, including the female reproductive organs, breasts, hypothalamus, pituitary, and bone.[7] The binding of estradiol to its receptor initiates a conformational change, leading to the receptor-ligand complex binding to specific DNA sequences known as estrogen response elements (EREs).[4] This interaction modulates the transcription of target genes, resulting in the synthesis of proteins that mediate the wide-ranging physiological effects of estrogen, such as the regulation of the menstrual cycle and maintenance of bone density.[4]
Pharmacokinetic Profile
The esterification of estradiol significantly alters its pharmacokinetic profile compared to unesterified estradiol, primarily by enhancing its bioavailability after oral administration.
Absorption and Bioavailability
While endogenous estradiol has very low oral bioavailability, the acetate ester improves absorption and provides a degree of protection against rapid first-pass metabolism.[7] Clinical studies have demonstrated that administration of this compound enhances the bioavailability of estradiol, as measured by the area under the curve (AUC), by approximately 19% compared to an equivalent dose of micronized estradiol.[5]
Key Pharmacokinetic Parameters
The use of this compound leads to a more pronounced peak concentration (Cmax) of estradiol. One study reported that the estradiol Cmax for an this compound tablet was more than double that of a micronized estradiol tablet (46.75 pg/mL vs. 22.72 pg/mL).[5] Despite this higher peak, the subsequent disposition and elimination of estradiol are not affected by its administration as a prodrug.[5] The apparent elimination half-life for estradiol following administration of this compound ranges from 21 to 26 hours.[5]
Data Presentation: Pharmacokinetic Comparison
The following table summarizes key pharmacokinetic parameters for estradiol following the oral administration of this compound compared to micronized estradiol, based on data from FDA clinical pharmacology reviews.[5]
| Parameter | Estradiol from this compound (1.152 mg EA) | Estradiol from Micronized E2 (1 mg Estrace®) |
| Cmax (pg/mL) | 46.75 | 22.72 |
| AUC (pg·h/mL) | Increased by ~19% | Baseline |
| Apparent t½ (hours) | 21 - 26 | Not specified, but disposition is similar |
| Detectable Prodrug in Serum | Not Detected | N/A |
| Hydrolysis t½ (in vitro) | ~28 seconds | N/A |
Data sourced from FDA review of Femtrace (NDA 21-633).[5] Cmax and AUC values represent baseline-adjusted measurements.
Experimental Protocols
The characterization of a prodrug like this compound relies on specific in vitro and in vivo experimental designs.
Protocol: In Vitro Hydrolysis Rate in Human Serum
Objective: To determine the rate of conversion of this compound to estradiol in a biologically relevant matrix.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and a series of calibration standards for both this compound and estradiol.
-
Incubation: Obtain fresh human serum. Warm the serum to 37°C in a water bath.
-
Initiation of Reaction: Spike the pre-warmed serum with the this compound stock solution to achieve a final concentration relevant to therapeutic doses.
-
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 seconds), withdraw an aliquot of the serum mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins and stop all enzymatic activity.
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for concentrations of both this compound and estradiol using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration of this compound versus time. Fit the data to a first-order decay model to calculate the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k). A study following this methodology found the hydrolysis half-life to be approximately 28 seconds.[5]
Protocol: In Vivo Pharmacokinetic Study in an Ovariectomized Rat Model
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of estradiol following oral administration of this compound.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats.[8] Perform ovariectomy (OVX) to eliminate endogenous estrogen production and establish a baseline. Allow for a recovery period of at least one week.[9][10]
-
Drug Administration: Administer a single dose of this compound orally via gavage. The vehicle is typically a suspension in a solution like 0.5% carboxymethylcellulose.
-
Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).[10]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Extract estradiol from the plasma samples using a method like liquid-liquid extraction. Quantify the estradiol concentrations using a validated LC-MS/MS assay.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, clearance (CL/F), and terminal half-life (t½).
Figure 2: Workflow for a preclinical pharmacokinetic study.
Conclusion
This compound serves as a highly effective prodrug for 17β-estradiol. Its mechanism of action is straightforward: rapid and efficient enzymatic hydrolysis in vivo releases the active hormone. This strategy successfully overcomes the poor oral bioavailability of unesterified estradiol, leading to enhanced systemic exposure and a more pronounced peak concentration. The rapid conversion ensures that the therapeutic effects are attributable solely to the released estradiol, making it a reliable option for hormone replacement therapy. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and other steroidal prodrugs in drug development.
References
- 1. Estrogen Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Estrogen ester - Wikipedia [en.wikipedia.org]
- 7. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pan.olsztyn.pl [pan.olsztyn.pl]
In Vitro Hydrolysis of Estradiol Acetate to 17β-Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro hydrolysis of estradiol acetate to its biologically active form, 17β-estradiol. This compound serves as a prodrug, and its efficient conversion is crucial for various research and pharmaceutical applications. This document details the enzymatic nature of this hydrolysis, presents quantitative data from literature, outlines experimental protocols for conducting and analyzing the conversion, and includes visualizations to illustrate key processes.
Introduction
This compound is an esterified form of 17β-estradiol, the primary female sex hormone. The acetate group enhances the compound's stability and lipophilicity, which can be advantageous for certain drug delivery formulations. However, for biological activity, the acetate group must be cleaved to release the free 17β-estradiol. This hydrolysis is efficiently catalyzed by esterase enzymes present in various biological tissues and fluids. In a laboratory setting, this conversion can be replicated in vitro using purified esterases or lipases.
This guide focuses on providing the necessary technical details for researchers to perform and validate the hydrolysis of this compound to 17β-estradiol for experimental purposes.
Enzymatic Hydrolysis of this compound
The conversion of this compound to 17β-estradiol is a hydrolysis reaction catalyzed by carboxylesterases. These enzymes are ubiquitous in the body, with high concentrations found in the liver, blood serum, and intestinal mucosa. In vitro studies have demonstrated that this conversion is rapid and follows first-order kinetics when conducted in biological matrices like human serum or blood.
For controlled in vitro experiments, commercially available esterases, such as porcine liver esterase (PLE), or lipases with broad substrate specificity, like those from Candida rugosa, can be employed. Lipases are known to catalyze the hydrolysis of various steroid esters.
Quantitative Data on Hydrolysis
The following tables summarize the quantitative data available in the literature regarding the in vitro hydrolysis of this compound.
Table 1: In Vitro Hydrolysis Kinetics of this compound in Human Blood and Serum
| Biological Matrix | Reaction Order | Mean Rate Constant (k) | Harmonic Mean Half-Life |
| Human Serum | First | - | 28 seconds |
| Human Blood | First | 0.71 min⁻¹ | 59 seconds |
Note: The apparent slower hydrolysis rate in blood compared to serum was potentially due to the presence of the anticoagulant lithium heparin, which can inhibit esterases.
Experimental Protocols
This section provides detailed methodologies for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products.
Enzymatic Hydrolysis of this compound
This protocol is a generalized method based on the enzymatic hydrolysis of steroid esters and may require optimization for specific experimental needs.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE) or Candida rugosa Lipase
-
Phosphate Buffer (0.1 M, pH 7.0-8.0) or Acetate Buffer (0.1 M, pH 5.0-6.0)
-
Methanol or Ethanol (for dissolving this compound)
-
Incubator or water bath
-
Reaction vials
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1-10 mg/mL.
-
Reaction Setup:
-
In a reaction vial, add the appropriate volume of phosphate or acetate buffer.
-
Add the this compound stock solution to the buffer to achieve the desired final substrate concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (typically <5%) to avoid denaturing the enzyme.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C for PLE or up to 55°C for Candida rugosa lipase).
-
-
Enzyme Addition:
-
Prepare a stock solution of the chosen enzyme (PLE or Candida rugosa lipase) in the same buffer used for the reaction.
-
Initiate the hydrolysis by adding the enzyme solution to the pre-warmed reaction mixture. The final enzyme concentration will need to be optimized, but a starting point of 10-100 units/mL is suggested.
-
-
Incubation: Incubate the reaction mixture at the chosen temperature with gentle agitation. The reaction time will depend on the enzyme and substrate concentrations and should be determined empirically by taking time-course samples (e.g., at 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: To stop the reaction, add an equal volume of a quenching solvent such as acetonitrile or methanol. This will precipitate the enzyme and halt its activity.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant can then be directly analyzed by HPLC, or further purified if necessary.
Analytical Method for Monitoring Hydrolysis
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying this compound and 17β-estradiol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of both this compound and 17β-estradiol in the mobile phase at known concentrations (e.g., ranging from 1 to 100 µg/mL) to generate a calibration curve.
-
Sample Analysis: Inject the supernatant from the terminated hydrolysis reaction into the HPLC system.
-
Data Analysis: Identify and quantify the peaks for this compound and 17β-estradiol by comparing their retention times and peak areas to the standards. The percentage conversion can be calculated based on the disappearance of the this compound peak and the appearance of the 17β-estradiol peak.
Visualizations
The following diagrams illustrate the chemical transformation and a typical experimental workflow for the in vitro hydrolysis of this compound.
Caption: Hydrolysis of this compound to 17β-Estradiol.
Solubility of Estradiol Acetate in DMSO and Ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of estradiol acetate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and relevant biological context.
Introduction to this compound
This compound is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, being rapidly hydrolyzed to estradiol in the body. This modification enhances its oral bioavailability and allows for more sustained release profiles in certain formulations. Understanding its solubility in common solvents is a critical first step in a wide range of in vitro and in vivo studies, from cell-based assays to the development of novel drug delivery systems.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and biological availability. The following table summarizes the available quantitative solubility data for this compound in DMSO and ethanol. For comparative purposes, data for the parent compound, 17β-estradiol, is also included.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| β-Estradiol 17-Acetate | DMSO | 62 mg/mL [1] | 197.18 mM [1] |
| 100 mg/mL | |||
| β-Estradiol 17-Acetate | Ethanol | 50 mg/mL | |
| 17β-Estradiol | DMSO | ~20 mg/mL[2][3] | ~73.4 mM |
| 17β-Estradiol | Ethanol | ~2.5 mg/mL[2][3] - 35.7 mg/mL | ~9.2 mM - 131.1 mM |
Note: The molecular weight of β-Estradiol 17-Acetate is 314.42 g/mol , and the molecular weight of 17β-Estradiol is 272.38 g/mol .
Experimental Protocol: Solubility Determination
The following section outlines a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
β-Estradiol 17-Acetate (solid powder, high purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (200 proof, absolute), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the diagram below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials. The excess is crucial to ensure saturation.
-
Add a precise volume of the desired solvent (DMSO or ethanol) to each vial.
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase for reversed-phase HPLC. A common mobile phase for estradiol and its esters is a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Biological Relevance: Estradiol Signaling Pathways
As a prodrug of estradiol, this compound exerts its biological effects through the same signaling pathways as its parent compound. Estradiol's actions are primarily mediated by two types of estrogen receptors (ERs): nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors (mERs). These receptors initiate two distinct signaling pathways: the genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway involves the regulation of gene expression.
Caption: Genomic signaling pathway of estradiol.
In this pathway, estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated ER dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the transcriptional machinery, ultimately leading to the synthesis of new proteins that mediate the physiological effects of estrogen.
Non-Genomic Signaling Pathway
The non-genomic pathway involves rapid, non-transcriptional effects initiated at the cell membrane.
Caption: Non-genomic signaling pathway of estradiol.
This pathway is initiated by the binding of estradiol to mERs located on the plasma membrane. This interaction rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and leads to the generation of second messengers like calcium ions (Ca²⁺) and cyclic AMP (cAMP). These signaling events can modulate the activity of various proteins and ion channels, resulting in rapid cellular responses that are independent of gene transcription.
Conclusion
This technical guide provides essential information on the solubility of this compound in DMSO and ethanol, offering quantitative data and a detailed experimental protocol for its determination. A thorough understanding of solubility is paramount for the successful design and execution of preclinical and formulation studies. Furthermore, the elucidation of the genomic and non-genomic signaling pathways of estradiol, the active metabolite of this compound, provides a crucial framework for interpreting its biological effects. This guide serves as a foundational resource for researchers and professionals working with this important estrogenic compound.
References
Estradiol acetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Estradiol Acetate, a synthetic ester of the natural estrogen, estradiol. The document details its chemical properties, pharmacokinetics, and pharmacodynamics, with a focus on data relevant to research and development. Experimental protocols and signaling pathways are presented to facilitate its application in a laboratory setting.
Core Chemical and Physical Properties
This compound, a white to off-white crystalline powder, is a derivative of estradiol designed to enhance its lipophilicity and stability.[1] This modification allows for varied routes of administration and prolonged action compared to its parent compound.[1]
| Property | Value | References |
| CAS Number | 4245-41-4 | [1][2][3][4] |
| Molecular Formula | C20H26O3 | [1][2][3] |
| Molecular Weight | 314.42 g/mol | [3][5][6] |
| Synonyms | Estradiol 3-acetate, 17β-Estradiol 3-acetate, Estra-1,3,5(10)-triene-3,17β-diol 3-acetate | [1][3] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| LogP (Octanol/Water) | 4.2 | [7] |
Pharmacodynamics: Mechanism of Action
This compound functions as a prodrug of estradiol.[7] Upon administration, it is metabolized to estradiol, which then exerts its physiological effects. Estradiol is the most potent endogenous estrogen and acts primarily by binding to and activating two estrogen receptor (ER) subtypes: ERα and ERβ.[4] These receptors are located in various tissues, including the uterus, breasts, ovaries, bone, and brain.[4]
The binding of estradiol to its receptors initiates a cascade of molecular events. The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to the diverse physiological and pharmacological effects of estrogens.
Experimental Protocols
The following outlines a general workflow for studying the effects of this compound on gene expression in a cell culture model.
3.1. Cell Culture and Treatment
-
Cell Line: Select a relevant cell line expressing estrogen receptors (e.g., MCF-7 breast cancer cells).
-
Culture Conditions: Maintain cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours prior to the experiment to reduce background estrogenic activity.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
3.2. RNA Isolation and Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes known to be regulated by estrogen (e.g., pS2/TFF1) and a housekeeping gene for normalization (e.g., GAPDH).
Applications in Research and Drug Development
This compound serves as a valuable tool in various research and development contexts:
-
Hormone Replacement Therapy (HRT) Research: As a stable and long-acting form of estradiol, it is used in preclinical models to study the effects of estrogen replacement on various physiological and pathological conditions, such as osteoporosis and menopausal symptoms.
-
Endocrinology Studies: It is employed to investigate the complex roles of estrogen in the regulation of the menstrual cycle, reproductive function, and other endocrine pathways.
-
Oncology Research: Given the role of estrogen in hormone-sensitive cancers, this compound is used in cancer cell line and animal models to study the mechanisms of tumor growth and to evaluate the efficacy of anti-estrogenic therapies.
-
Drug Delivery Systems: Its chemical properties make it a candidate for incorporation into novel drug delivery systems, such as transdermal patches and long-acting injectables, for sustained hormone release.[1]
This technical guide provides a foundational understanding of this compound for scientific professionals. Further in-depth investigation into specific experimental applications and safety profiles is recommended for any new research or development endeavors.
References
- 1. CAS 4245-41-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | CAS No- 4245-41-4 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-雌二醇 17-醋酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Development of Estradiol Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol acetate, a synthetic ester of the natural estrogen 17β-estradiol, has become a valuable tool in endocrine research. As a more stable and orally bioavailable prodrug of estradiol, it provides a reliable method for studying the multifaceted roles of estrogen in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental applications of this compound in a research setting. It includes detailed experimental protocols, quantitative data on receptor binding and pharmacokinetics, and visualizations of its synthesis and signaling pathways to facilitate its effective use in the laboratory.
Introduction: A Historical Perspective on Estrogen Research and the Advent of Estradiol Esters
The journey into understanding the profound effects of estrogen began in the late 19th and early 20th centuries with initial observations of the physiological changes associated with ovarian function. The term "estrogen" was coined in 1906, derived from the Greek words "oistros" (mad desire) and "gennan" (to produce), reflecting its role in inducing estrus.[1] The isolation of estrone in 1929 by independent teams led by Edward Doisy and Adolf Butenandt marked a pivotal moment in endocrinology.[2] This was followed by the discovery of estriol and, finally, the most potent endogenous estrogen, 17β-estradiol, in 1933.[2]
Early research and therapeutic applications were hampered by the poor oral bioavailability of natural estrogens due to extensive first-pass metabolism in the liver. This challenge spurred the development of synthetic and modified estrogens. The esterification of estradiol at the C3 or C17β position was a key strategy to enhance its stability and lipophilicity, thereby improving its absorption and prolonging its duration of action. Estradiol benzoate was one of the first commercially successful esters, introduced in 1933.[3] Over the following decades, a variety of other esters were synthesized, including estradiol valerate and estradiol cypionate.
This compound, specifically the 3-acetate ester, emerged as a significant compound for both clinical and research applications. Its development was part of the broader effort to create reliable and effective estrogen formulations. While its clinical use in hormone replacement therapy is well-documented, its adoption in research has been driven by the need for a consistent and reproducible method of administering estradiol in experimental models. This compound was first approved for medical use in a vaginal ring formulation in the United Kingdom in 2001 and as an oral preparation in the United States in 2004.[4]
Physicochemical and Pharmacokinetic Properties
This compound is a synthetic estrane steroid. Following administration, it is rapidly and extensively hydrolyzed by esterases in the plasma and liver to yield 17β-estradiol, the active compound, and acetic acid. This conversion is so efficient that systemic exposure to this compound itself is minimal.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₆O₃ | [4] |
| Molar Mass | 314.42 g/mol | [4] |
| Hydrolysis Half-life in Human Blood (in vitro) | ~59 seconds | |
| Bioavailability Enhancement (vs. micronized estradiol) | ~19% increase in AUC | |
| Protein Binding (of Estradiol) | ~98% (60% to albumin, 38% to SHBG) | |
| Apparent Elimination Half-life (of Estradiol) | 13–20 hours (oral administration) |
Mechanism of Action: A Prodrug Approach to Estrogen Receptor Activation
This compound functions as a prodrug, delivering the biologically active 17β-estradiol to target tissues. Estradiol exerts its effects by binding to two principal estrogen receptor (ER) subtypes: ERα and ERβ. These receptors are ligand-activated transcription factors that modulate gene expression.
The primary mechanism of action is genomic, where the estradiol-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Additionally, non-genomic pathways involving membrane-associated estrogen receptors (mERs) can elicit rapid cellular responses.
Data Presentation: Estrogen Receptor Binding Affinity
The binding affinity of 17β-estradiol (the active metabolite of this compound) to its receptors is a critical determinant of its biological activity.
| Ligand | Receptor | Binding Affinity (Kd) | Reference(s) |
| 17β-Estradiol | Human ERα (ER66 isoform) | 68.81 pM | [5] |
| 17β-Estradiol | Human ERα (ER46 isoform) | 60.72 pM | [5] |
| 17β-Estradiol | Human ERβ | Not explicitly found, but binds with high affinity |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in key in-vitro assays.
Synthesis of Estradiol 3-Acetate
This protocol describes the selective acetylation of the 3-hydroxyl group of 17β-estradiol.
Materials:
-
17β-estradiol
-
Anhydrous pyridine
-
Acetic anhydride
-
Chloroform
-
0.5 N Hydrochloric acid
-
Sodium sulfate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Dissolve 17β-estradiol in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a molar equivalent of acetic anhydride to the stirred solution. The reaction is typically rapid.
-
Allow the reaction to proceed for 1-2 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add the reaction mixture to ice-water to precipitate the product.
-
Extract the aqueous mixture with chloroform.
-
Wash the combined organic extracts with 0.5 N hydrochloric acid to remove pyridine, followed by washing with water until the aqueous layer is neutral.
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
Filter the solution and remove the chloroform under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to yield pure estradiol 3-acetate.
In-Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of estrogen-responsive cells (e.g., MCF-7 breast cancer cells).
Materials:
-
Estrogen-responsive cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free cell culture medium supplemented with charcoal-stripped serum
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with phenol red-free medium containing charcoal-stripped serum. Incubate for 24-48 hours to deprive the cells of exogenous estrogens.
-
Prepare serial dilutions of this compound in the phenol red-free medium.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol describes a method to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.[6][7][8][9][10]
Materials:
-
Source of estrogen receptor (e.g., rat uterine cytosol or recombinant human ERα/ERβ)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve and non-specific binding)
-
Test compound (e.g., this compound, though typically the active metabolite, estradiol, is tested)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a dilution series of the unlabeled 17β-estradiol and the test compound.
-
In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of either the unlabeled 17β-estradiol or the test compound.
-
For determining non-specific binding, use a high concentration (e.g., 100-fold excess) of unlabeled 17β-estradiol.
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Gene Expression
This protocol outlines the steps to measure changes in the expression of estrogen-responsive genes (e.g., pS2/TFF1, PR) following treatment with this compound.[11][12][13][14][15]
Materials:
-
Estrogen-responsive cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Culture and treat cells with this compound as described in the cell proliferation assay protocol.
-
At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.
Visualizations
Synthesis of Estradiol 3-Acetate
Caption: Synthesis of Estradiol 3-Acetate from 17β-Estradiol.
Experimental Workflow for In-Vitro Cell Proliferation Assay
Caption: Workflow for MTT Cell Proliferation Assay.
Signaling Pathway of this compound
Caption: Genomic Signaling Pathway of this compound.
Conclusion
This compound serves as a cornerstone compound in estrogen research, offering a reliable and effective means to study the myriad effects of estradiol in a controlled laboratory setting. Its utility as a prodrug simplifies experimental design and enhances the reproducibility of in-vivo and in-vitro studies. This guide provides the essential technical information and protocols for researchers to effectively incorporate this compound into their studies of estrogen signaling in health and disease. As research continues to unravel the complexities of estrogen action, this compound will undoubtedly remain a critical tool for scientific discovery.
References
- 1. The History of Estrogen - February 2016 - menoPAUSE Blog - Gynecology - Department of Obstetrics & Gynecology - University of Rochester Medical Center [urmc.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. epa.gov [epa.gov]
- 11. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 12. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Estradiol Acetate Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate is a synthetic ester of 17β-estradiol, the primary female sex hormone. As a prodrug, it is hydrolyzed in vitro and in vivo to 17β-estradiol, which then exerts its biological effects through binding to estrogen receptors (ERα and ERβ). In the field of in vitro cell culture, this compound serves as a crucial tool for investigating the roles of estrogen signaling in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on cancer cell lines such as MCF-7 (breast cancer) and Ishikawa (endometrial cancer), as well as other relevant cell types.
Mechanism of Action
Upon entering the cell, this compound is metabolized into 17β-estradiol. This active form then binds to estrogen receptors, which are ligand-activated transcription factors. This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex subsequently binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is referred to as the genomic signaling pathway. Additionally, estradiol can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, activating various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of estradiol and its derivatives in different cell lines.
Table 1: Effects of Estradiol on Cell Proliferation and Viability
| Cell Line | Compound | Concentration Range | Treatment Duration | Effect on Proliferation/Viability |
| MCF-7 (Breast Cancer) | 17β-Estradiol | 0.001 - 1 µM | 12 hours | Statistically significant increase in cell viability.[1] |
| MCF-7 (Breast Cancer) | 17β-Estradiol | 10⁻¹⁰ M | - | Inhibition of estradiol-induced growth with medroxyprogesterone acetate.[2] |
| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 1 pM - 100 nM | 48 hours | No significant change in cell viability.[3] |
| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 10⁻⁹ - 10⁻⁸ M | 72 hours | Significant increase in proliferation.[4] |
| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 1 µM | 24 - 48 hours | Increased cell viability (peaking at 1 µM).[1] |
| hBMECs (Endothelial) | β-Estradiol 17-acetate | 10 nM | - | Essential for adhesion and proliferation.[5] |
Table 2: Estradiol-Mediated Regulation of Gene and Protein Expression
| Cell Line | Compound | Concentration | Target Gene/Protein | Regulation |
| Ovine Uterine Cells | Estradiol | Not specified | Progesterone Receptor (PR) | Upregulation[6] |
| MCF-7 (Breast Cancer) | 17β-Estradiol | 10 nM | PI3K (p85) | Upregulation[7] |
| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 1 µM | p-Akt | Upregulation[8] |
| Ishikawa (Endometrial Cancer) | Estradiol | 10 nM (12h) | Progesterone Receptor (PR) | Upregulation[9] |
| Human Macrophages | Estradiol | 10⁻⁷ M (72h) | ERα | Upregulation |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (Molecular Weight: 314.42 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, phenol red-free cell culture medium
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out 3.14 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile, phenol red-free cell culture medium to obtain the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM).
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity. Always prepare a vehicle control with the same final concentration of DMSO.
-
General Cell Culture and Hormone Deprivation Protocol
Materials:
-
Estrogen-responsive cells (e.g., MCF-7, Ishikawa)
-
Complete growth medium (with serum)
-
Phenol red-free growth medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding:
-
Culture cells in complete growth medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and seed them into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) at the desired density.
-
Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Hormone Deprivation:
-
After 24 hours, aspirate the complete growth medium.
-
Wash the cells twice with sterile PBS.
-
Replace the medium with phenol red-free medium supplemented with charcoal-stripped FBS.
-
Incubate the cells for 48-72 hours to deprive them of endogenous hormones.
-
Cell Proliferation Assay (MTT Assay)
Materials:
-
Hormone-deprived cells in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Treatment:
-
Remove the hormone deprivation medium from the 96-well plate.
-
Add 100 µL of medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis for Signaling Pathway Activation
Materials:
-
Hormone-deprived cells in 6-well plates
-
This compound working solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treatment and Cell Lysis:
-
Treat hormone-deprived cells with this compound or vehicle control for the desired time points (e.g., 15 min, 30 min, 1h for rapid signaling).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effects of continuous combined and sequential combined medroxyprogesterone acetate-estradiol treatment on the proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen/estrogen receptor promotes the proliferation of endometrial carcinoma cells by enhancing hMOF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estradiol up-regulates estrogen receptor and progesterone receptor gene expression in specific ovine uterine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Up-regulation of PI3K/Akt signaling by 17beta-estradiol through activation of estrogen receptor-alpha, but not estrogen receptor-beta, and stimulates cell growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatin topology defines estradiol-primed progesterone receptor and PAX2 binding in endometrial cancer cells | eLife [elifesciences.org]
- 9. Estradiol Regulates Expression of Estrogen Receptor ERα46 in Human Macrophages | PLOS One [journals.plos.org]
Preparing Estradiol Acetate Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate, an esterified form of the primary female sex hormone estradiol, is a crucial compound in a wide range of research applications, from cancer biology to neuroendocrinology. As a prodrug, it is metabolized in vivo to estradiol, allowing for sustained hormone levels in experimental models.[1] Proper preparation of this compound stock solutions is paramount to ensure the accuracy, reproducibility, and reliability of experimental outcomes. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in preclinical research settings.
Physicochemical Properties and Solubility
This compound is a synthetic estrane steroid, specifically the C3 acetate ester of estradiol.[1] Understanding its solubility is the first step in preparing accurate stock solutions.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Molarity (approx.) |
| β-Estradiol 17-acetate | DMSO | 62 mg/mL | ~197 mM |
| Estradiol | DMSO | ≥ 20 mg/mL[2][3] | ≥ 73 mM |
| Estradiol | Ethanol | ≥ 2.5 mg/mL[2][3] | ≥ 9.2 mM |
| This compound | Ethanol | Sparingly soluble | Data not available |
Note: The molecular weight of this compound is 314.42 g/mol .[4][5][6][7] The molecular weight of β-estradiol 17-acetate is also 314.42 g/mol . The molecular weight of estradiol is 272.38 g/mol .
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions. While specific quantitative data for this compound's solubility in ethanol is limited, related compounds like estradiol are soluble in ethanol.[2][3][8][9] However, for high concentration stock solutions, DMSO is the recommended solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell culture experiments.
Materials:
-
This compound powder (MW: 314.42 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), use a calibrated analytical balance to accurately weigh 3.14 mg of this compound powder.
-
Dissolution: Transfer the weighed this compound into a sterile vial. Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the vial at room temperature until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene or glass vials. This minimizes the number of freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), 4°C may be acceptable, but stability should be verified.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, phenol red-free cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 nM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM solution.
-
Prepare the final working solution by adding 1 µL of the 10 µM intermediate solution to 999 µL of cell culture medium to obtain a 10 nM solution.
-
-
Application: Add the appropriate volume of the final working solution to your cell culture plates. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
Data Presentation
Table 2: Typical Working Concentrations of Estradiol and its Esters in Preclinical Models
| Application | Cell Line/Animal Model | Compound | Working Concentration | Reference |
| In Vitro | Human Brain Microvascular Endothelial Cells (hBMECs) | β-Estradiol 17-acetate | 10 nM | [10] |
| In Vitro | HeLa (Cervical Cancer) | Estradiol | 0.01 - 1 µmol/l | [11] |
| In Vivo | Rat (Mammary Cancer Model) | 17β-Estradiol | 20 µ g/rat (5 times/week) | [12] |
| In Vivo | Mouse | 17β-Estradiol | 18-36 µg/mL in sesame oil for subcutaneous capsules | [13] |
| In Vivo | Mouse | 17β-Estradiol | 28 µg/kg body weight (peroral) | [13] |
Table 3: Storage and Stability of Estradiol Stock Solutions
| Solvent | Storage Temperature | Stability | Recommendations |
| DMSO | -20°C | Generally stable for at least 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Ethanol | -20°C | Generally stable for several months | Use glass vials to prevent adsorption to plastic. Protect from light. |
| Aqueous Solutions | 4°C or -20°C | Not recommended for storage beyond 24 hours | Prepare fresh before each experiment. |
Mandatory Visualizations
Estrogen Signaling Pathways
Estradiol and its prodrugs, like this compound, exert their effects primarily through estrogen receptors (ERs). The binding of estradiol to these receptors initiates both genomic and non-genomic signaling cascades.
References
- 1. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | CAS No- 4245-41-4 | Simson Pharma Limited [simsonpharma.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Estradiol and progesterone can prevent rat mammary cancer when administered concomitantly with carcinogen but do not modify surviving tumor histology, estrogen receptor alpha status or Ha-ras mutation frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Estradiol Acetate in Human Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of estradiol acetate in human breast cancer cell lines. This compound serves as a synthetic prodrug that is rapidly metabolized into 17β-estradiol, the most potent endogenous estrogen. In the context of breast cancer research, it is a critical tool for studying hormone-dependent tumor growth, evaluating the efficacy of endocrine therapies, and elucidating the molecular mechanisms underlying estrogen receptor signaling.
Mechanism of Action
This compound, upon entering the circulation, is hydrolyzed to 17β-estradiol. Estradiol then diffuses into target cells and binds to estrogen receptors (ERα and ERβ), which are members of the nuclear hormone receptor superfamily. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated estrogen receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which estradiol exerts its effects on cell proliferation, survival, and differentiation. Additionally, a fraction of estrogen receptors is localized to the cell membrane, mediating rapid, non-genomic signaling cascades.
Effects on Breast Cancer Cell Lines
This compound, through its conversion to estradiol, has profound effects on estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, ZR-75-1, and T-47D. These effects are primarily characterized by the stimulation of cell proliferation and the inhibition of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of estradiol on various human breast cancer cell lines as reported in the scientific literature.
Table 1: Effect of Estradiol on Cell Proliferation
| Cell Line | Estradiol Concentration | Treatment Duration | Effect on Proliferation |
| MCF-7 | 0.001 - 1 µM | 12 hours | Statistically significant increase in cell viability[1] |
| 10 nM | 48 hours | Significant increase in cell number | |
| 1 nM | 72 hours | Increased cell viability | |
| ZR-75-1 | 1 nM | 12 days | 50-60% inhibition of the mitogenic effect of androgens[2] |
| 10⁻¹⁰ - 10⁻⁸ M | Not Specified | Maximal stimulation of growth rate and final cell saturation density[3] | |
| T-47D | 1 pM - 1 nM | 6 days | 2- to 5-fold stimulation of cell proliferation[4] |
| 100 pM - 100 nM | Not Specified | Statistically significant and dose-dependent increase in cell viability[1] |
Table 2: Effect of Estradiol on Apoptosis
| Cell Line | Estradiol Concentration | Treatment Duration | Effect on Apoptosis |
| T-47D (in vivo tumors) | 1.0 cm E2 capsule | 7 and 15 days | Significantly increased percentage of apoptotic cells compared to control[5][6] |
| MCF-7 (long-term estrogen-deprived) | Not Specified | Not Specified | Estradiol acts as a pro-apoptotic hormone, involving caspase-7 and -9 activation[7] |
| T-47D | Not Specified | Not Specified | Membrane estrogen receptors protect cells from serum-deprivation-induced apoptosis[8][9] |
Table 3: Effect of Estradiol on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 24 hours | ~75% | ~15% | ~10% |
| 2 nM Estradiol | 24 hours | ~60% | ~30% | ~10% |
| Control | 48 hours | ~70% | ~20% | ~10% |
| 2 nM Estradiol | 48 hours | ~55% | ~35% | ~10% |
Note: The values in Table 3 are approximate and are based on graphical representations from the cited literature. The general trend observed is a decrease in the G1 population and a corresponding increase in the S phase population upon estradiol treatment, indicating a promotion of cell cycle progression from G1 to S phase.[10][11][12][13]
Signaling Pathways
Estradiol-mediated signaling in breast cancer cells is complex, involving both genomic and non-genomic pathways that converge to regulate cellular processes.
Estrogen Receptor Signaling Pathway
Caption: Genomic estrogen receptor signaling pathway.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of this compound on breast cancer cell lines.
Cell Culture and Hormone Deprivation
Objective: To culture ER+ breast cancer cells and deplete endogenous hormones prior to this compound treatment.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7, ZR-75-1)
-
Growth medium (e.g., DMEM for MCF-7, RPMI-1640 for ZR-75-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-deprivation medium: Phenol red-free base medium supplemented with 10% charcoal-dextran stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Maintain cells in a 37°C incubator with 5% CO₂ in their respective growth medium.
-
For experiments, seed cells in appropriate culture vessels.
-
Once cells reach 50-60% confluency, aspirate the growth medium.
-
Wash the cells twice with sterile PBS.
-
Add the hormone-deprivation medium and incubate for 48-72 hours. This step is crucial to minimize the effects of estrogens and other hormones present in standard FBS.
MTT Assay for Cell Proliferation
Objective: To quantify the effect of this compound on cell viability and proliferation.
Materials:
-
Hormone-deprived cells in a 96-well plate
-
This compound stock solution (dissolved in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
After hormone deprivation, replace the medium with fresh hormone-deprivation medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
At the end of the incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Expression
Objective: To analyze the expression levels of key proteins involved in estrogen signaling (e.g., ERα, Cyclin D1, Bcl-2, Bax).
Materials:
-
Treated cells from 6-well plates or larger flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Objective: To measure the mRNA levels of estrogen-responsive genes (e.g., ESR1, CCND1, BCL2, TFF1 (pS2)).
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
Set up the qRT-PCR reaction with cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Protocol:
-
Lyse the treated cells using the lysis buffer provided in the kit.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
These application notes and protocols provide a foundational framework for investigating the role of this compound in human breast cancer cell lines. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgens inhibit basal and estrogen-induced cell proliferation in the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogens stimulate cell proliferation and induce secretory proteins in a human breast cancer cell line (T47D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen regulates activity of cyclin-dependent kinases and retinoblastoma protein phosphorylation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol-Induced Regression in T47D:A18/PKCα Tumors Requires the Estrogen Receptor And Interaction with the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of Bcl-2 enhances estrogen apoptotic action in long-term estradiol-depleted ER(+) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen-induced activation of Cdk4 and Cdk2 during G1-S phase progression is accompanied by increased cyclin D1 expression and decreased cyclin-dependent kinase inhibitor association with cyclin E-Cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposing effects of estradiol- and testosterone-membrane binding sites on T47D breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis of estrogen stimulation and antiestrogen inhibition of growth of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect on growth and cell cycle kinetics of estradiol and tamoxifen on MCF-7 human breast cancer cells grown in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Estrogenic Effects in Ovariectomized Mice with Estradiol Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ovariectomized (OVX) mice are a widely used animal model to study the effects of estrogen deficiency and replacement. The surgical removal of the ovaries eliminates the primary source of endogenous estrogens, leading to a physiological state comparable to postmenopause in women. This model is invaluable for investigating the role of estrogens in various biological processes and for screening compounds with potential estrogenic or anti-estrogenic activity. Estradiol acetate, an ester of 17β-estradiol, serves as a pro-drug that is metabolized in the body to release the active estradiol molecule. These application notes provide detailed protocols for using this compound to induce estrogenic effects in ovariectomized mice, covering surgical procedures, hormone administration, and methods for assessing the physiological response.
I. Experimental Protocols
A. Ovariectomy Surgery in Mice
This protocol details the bilateral ovariectomy procedure to create a model of estrogen deficiency.
Materials:
-
70% ethanol
-
Betadine or other surgical scrub
-
Sterile surgical instruments (scissors, forceps, wound clips or sutures)
-
Anesthetic (e.g., Ketamine/Xylazine solution, or isoflurane)[1][2]
-
Sterile saline
-
Warming pad
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine).[1] Administer a pre-operative analgesic to manage pain.[1]
-
Surgical Preparation: Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), shave the surgical area on the dorsal side. Clean the area with 70% ethanol and a surgical scrub.
-
Incision: Make a small midline incision (approximately 1 cm) through the skin on the dorsal surface.
-
Locating the Ovaries: Move the skin incision to one side to visualize the underlying muscle wall. Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary is typically embedded in a fat pad and located caudal to the kidney.
-
Ovary Removal: Gently exteriorize the ovary and the associated fat pad. Ligate the ovarian blood vessels and the fallopian tube with a single suture. Carefully excise the ovary.
-
Closure: Return the uterine horn to the peritoneal cavity. Close the muscle incision with a suture. Repeat the procedure on the contralateral side to remove the second ovary. Close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required.[1] Place the mouse on a warming pad until it recovers from anesthesia. House the mice individually for a few days to prevent injury to the surgical site. Allow a recovery period of at least one to two weeks before starting hormone replacement therapy to ensure complete depletion of endogenous estrogens.[3]
B. Preparation and Administration of this compound
This protocol describes the preparation of this compound for subcutaneous injection. The dosage of this compound should be calculated based on the desired physiological or pharmacological effect, and it is recommended to perform a dose-response study to determine the optimal concentration for a specific experimental endpoint.
Note on Dosage Conversion: this compound is a pro-drug of 17β-estradiol. To administer a dose equivalent to a known effective dose of 17β-estradiol or another ester like estradiol benzoate, a molecular weight correction is necessary.
-
Molecular Weight of 17β-estradiol: ~272.38 g/mol
-
Molecular Weight of this compound: ~314.41 g/mol
-
Molecular Weight of Estradiol Benzoate: ~376.49 g/mol
Conversion Factor Example: To deliver a dose equivalent to 1 µg of 17β-estradiol, you would need approximately 1.15 µg of this compound (314.41 / 272.38).
Materials:
-
This compound powder
-
Sterile glass vials
-
Heating/stirring plate
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile glass vial, dissolve the this compound powder in the vehicle (e.g., sesame oil). To aid dissolution, the mixture can be gently warmed (e.g., to 40°C) and stirred for several hours until the powder is completely dissolved.[1]
-
For a daily dose of approximately 1 µg of active estradiol per mouse, a concentration of around 7.7 ng/µL could be prepared for a 150 µL injection volume (1.15 µg this compound in 150 µL sesame oil).
-
-
Administration:
-
Administer the prepared this compound solution via subcutaneous injection in the dorsal region (scruff of the neck).
-
The frequency of administration will depend on the desired estrogenic effect and the pharmacokinetic profile of this compound. Daily injections are common for maintaining stable circulating levels.[1] Pulsed administration every 4 days can also be used to mimic the mouse estrous cycle.[4]
-
II. Assessment of Estrogenic Effects
Several physiological and molecular endpoints can be measured to confirm the estrogenic effects of this compound in ovariectomized mice.
A. Uterine Weight Assay (Uterotrophic Assay)
The uterus is a primary target organ for estrogens, and its weight increases significantly in response to estrogen stimulation.[5][6]
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
-
The uterine weight can be normalized to the total body weight of the mouse.
B. Vaginal Smear Cytology
Estrogens induce characteristic changes in the cellular composition of the vaginal epithelium.
Protocol:
-
Gently flush the vagina with a small amount of sterile saline using a pipette.
-
Place the collected fluid onto a glass slide and allow it to air dry.
-
Stain the slide with a suitable stain (e.g., Giemsa or Papanicolaou stain).
-
Examine the slide under a microscope. An estrogenic response is indicated by a predominance of cornified epithelial cells.
C. Other Endpoints
-
Bone Mineral Density: Estrogen deficiency leads to bone loss, which can be prevented or reversed by estrogen replacement. Bone mineral density can be measured using techniques like dual-energy X-ray absorptiometry (DEXA).[4]
-
Body Weight and Composition: Ovariectomy typically leads to an increase in body weight and fat mass, effects that can be mitigated by estrogen treatment.[7]
-
Serum Estradiol Levels: Direct measurement of circulating 17β-estradiol levels can confirm the conversion of this compound and the achievement of physiological or pharmacological concentrations.[5][8]
-
Gene Expression Analysis: The expression of estrogen-responsive genes in target tissues like the uterus, hypothalamus, or bone can be quantified using methods such as qPCR or RNA sequencing.
III. Data Presentation
Table 1: Dose-Response of 17β-Estradiol on Uterine Weight and Serum Estradiol Levels in Ovariectomized Mice
| 17β-Estradiol Dose (µg/kg/day) | Uterine Weight (mg) (Mean ± SE) | Serum E2 (pg/mL) (Mean ± SE) |
| Vehicle (OVX) | ~20 ± 5 | < 5 |
| 1.2 | ~80 ± 10 | ~25 ± 5 |
| 6.7 | ~150 ± 20 | ~75 ± 10 |
| 20 | >200 | >150 |
Data compiled and adapted from literature, actual values may vary based on mouse strain and experimental conditions.[5]
Table 2: Comparison of Different Estradiol Administration Methods in Ovariectomized Mice
| Administration Method | Vehicle | Typical Dosage Regimen | Resulting Serum E2 Levels | Advantages | Disadvantages |
| Subcutaneous Injection | Sesame oil, Miglyol | Daily or every 4 days | Can be controlled by dose and frequency | Precise dosing, can mimic cyclical changes | Requires repeated handling, potential for stress |
| Silastic Capsules | - | Continuous release | Stable, long-term physiological levels | Long-term stable release, less handling | Initial supraphysiological peak, requires surgery |
| Slow-Release Pellets | - | Continuous release | Can be supraphysiological, variable release | Long-term administration, convenient | Less control over dose, potential for dose dumping |
| Oral (in drinking water) | Water | Continuous | Variable intake, circadian fluctuations | Non-invasive | Difficult to control individual dosage |
Information synthesized from multiple sources.[3][4][9][10]
IV. Visualizations
Caption: Experimental workflow for inducing and assessing estrogenic effects.
Caption: Simplified genomic estrogen signaling pathway.
References
- 1. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of 17β-estradiol to ovariectomized obese female mice reverses obesity-hypertension through an ACE2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol protects against ovariectomy-induced susceptibility to the anabolic effects of glucocorticoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Subcutaneous and Oral Administration of Estradiol Acetate in Animal Models
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estradiol acetate, a synthetic ester of 17β-estradiol, is a widely used compound in preclinical research to study the physiological and pathological effects of estrogens. The route of administration is a critical determinant of its pharmacokinetic and pharmacodynamic profile, significantly influencing experimental outcomes. This document provides a detailed comparison of subcutaneous and oral administration routes for this compound in animal models, offering insights into their respective advantages and limitations. The provided protocols and data aim to assist researchers in selecting the appropriate administration strategy and ensuring experimental reproducibility.
The primary difference between the two routes lies in the first-pass metabolism. Oral administration subjects this compound to extensive metabolism in the gut and liver, leading to low bioavailability of the parent compound.[1] In contrast, subcutaneous injection bypasses this first-pass effect, resulting in a more sustained release and higher systemic availability of estradiol.
Data Presentation: Pharmacokinetic & Pharmacodynamic Comparison
The following tables summarize key quantitative data comparing the subcutaneous and oral administration of estradiol and its esters. While direct comparative data for this compound is limited, the presented data for estradiol provides a strong surrogate for understanding the expected pharmacokinetic profiles.
Table 1: Pharmacokinetic Parameters of Estradiol Administration in Ovariectomized Rats.
This table illustrates the significant differences in peak plasma concentration (Cmax), time to reach peak concentration (tmax), and overall drug exposure (AUC) between a parenteral route (subcutaneous) and a route mimicking rapid absorption (intraperitoneal). The subcutaneous route demonstrates a more sustained release profile, which is a key characteristic distinguishing it from the high peak and rapid decline that would be expected after the small fraction of an oral dose is absorbed.
| Administration Route | Dose (µg/kg) | Cmax (ng/L) | tmax (min) | AUC0-tlast (ng*h/L) |
| Subcutaneous (in Benzylbenzoate/Ricinus Oil) | 1.0 | 21.4 | 30 | 13.1 |
| 5.0 | Not Reported | Not Reported | 115.5 | |
| Intraperitoneal (in Ethanol/NaCl) | 0.2 | 17.9 | 2-5 | 5.2 |
| 0.5 | 27.2 | 2-5 | 13.2 | |
| 1.0 | 21.4 | 2-5 | 13.1 | |
| 5.0 | Not Reported | Not Reported | 115.5 |
Data adapted from a study on estradiol in ovariectomized rats. The intraperitoneal route, which largely bypasses the gut wall but undergoes hepatic first-pass metabolism, is used here to illustrate a pulsed, rapid absorption profile in contrast to the sustained release from the subcutaneous route. It is important to note that oral bioavailability is significantly lower than either of these parenteral routes.[2]
Table 2: General Pharmacokinetic and Pharmacodynamic Differences.
This table provides a qualitative and quantitative overview of the key differences between oral and subcutaneous administration of estradiol compounds.
| Parameter | Oral Administration | Subcutaneous Administration | Rationale and References |
| Bioavailability | Very Low (~5%) | High (~100%) | Oral administration is subject to extensive first-pass metabolism in the liver.[1] Subcutaneous injection avoids this, leading to higher systemic availability. |
| Release Profile | Pulsatile | Sustained | Oral absorption leads to rapid peaks in plasma concentration, while subcutaneous injection from an oil-based vehicle provides a slow, continuous release.[2] |
| Dosing Frequency | Daily | Less frequent (e.g., every 4 days to weekly) | The sustained release from subcutaneous administration allows for less frequent handling and dosing of animals.[3] |
| Hepatic Effects | Pronounced | Minimized | The high concentration of estradiol passing through the liver after oral administration can lead to significant hepatic effects.[2] |
| Typical Vehicle | Aqueous solutions, suspensions, or mixed in palatable food | Oil-based vehicles (e.g., sesame oil, miglyol) | This compound is hydrophobic and requires a suitable vehicle for each administration route.[4][5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways of estradiol and a general experimental workflow for comparing administration routes.
Caption: Estradiol signaling pathways.
Caption: Experimental workflow.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rodents
This protocol is designed for the sustained delivery of this compound. The use of an oil-based vehicle is crucial for achieving a slow-release profile.
Materials:
-
This compound powder
-
Sterile sesame oil or miglyol (vehicle)
-
Sterile glass vials
-
Vortex mixer
-
Warming plate or water bath
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Under a sterile hood, weigh the desired amount of this compound powder.
-
Prepare a stock solution in the chosen oil vehicle (e.g., sesame oil). For example, to achieve a dose of 10 µg per 100 µL injection, dissolve 1 mg of this compound in 10 mL of sesame oil.[5]
-
Gently warm the vehicle to approximately 40°C to facilitate dissolution.
-
Add the this compound powder to the warm oil and vortex thoroughly until completely dissolved.
-
Store the solution in a sterile, light-protected vial at 4°C. Allow the solution to come to room temperature before injection.
-
-
Animal Preparation and Dosing:
-
Acclimatize animals to handling for several days before the experiment.
-
Weigh the animal to determine the correct injection volume based on its body weight and the desired dose.
-
Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, a towel may be used to gently wrap the animal.[6]
-
Wipe the injection site with 70% ethanol. The preferred site is the dorsal neck/scapular region where the skin is loose.
-
Tent the skin at the injection site.
-
Insert the needle (bevel up) at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly to form a subcutaneous depot.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Administration of this compound in Rodents (Oral Gavage)
This protocol describes the direct administration of a precise volume of this compound solution into the stomach.
Materials:
-
This compound powder
-
Vehicle suitable for oral administration (e.g., corn oil, sesame oil, or an aqueous suspension with a suspending agent like carboxymethylcellulose)
-
Sterile glass vials
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)
-
1 mL syringes
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration. As this compound is hydrophobic, an oil-based vehicle is often preferred.
-
Ensure the formulation is thoroughly mixed before each administration to guarantee dose accuracy.
-
-
Animal Preparation and Dosing:
-
Weigh the animal to calculate the required volume. The maximum recommended gavage volume is typically 10 mL/kg for rats and mice.[7]
-
Select the correct size of gavage needle. The length should be measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Restrain the animal firmly, holding it in an upright position. Extend the head and neck slightly to create a straight line from the mouth to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the correct position, administer the solution slowly and steadily.
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Conclusion
The choice between subcutaneous and oral administration of this compound in animal models has profound implications for the resulting pharmacokinetic profile and, consequently, the biological response. Subcutaneous administration offers high bioavailability and a sustained-release profile, making it suitable for studies requiring stable, long-term estrogen exposure while minimizing hepatic effects. In contrast, oral administration is characterized by very low bioavailability due to extensive first-pass metabolism, leading to a more pulsatile exposure and significant hepatic involvement. Researchers must carefully consider these differences in the context of their specific experimental aims to ensure the generation of reliable and translatable data. The detailed protocols provided herein offer a standardized approach to these common administration techniques.
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Effects of Estrogen and Estrus Cycle on Pharmacokinetics, Absorption and Disposition of Genistein in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Estradiol Acetate in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate is an ester of the natural estrogen, estradiol. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and various research applications. This document provides detailed protocols for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein offer high sensitivity, specificity, and robustness, making them suitable for regulated bioanalysis. Three distinct sample preparation protocols are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Phenomenex Kinetex C18) is recommended.
-
Reagents and Solvents: Acetonitrile (ACN), methanol (MeOH), water (HPLC or LC-MS grade), formic acid, methyl-tert-butyl ether (MTBE), and ethyl acetate.
-
Internal Standard (IS): Deuterated estradiol (e.g., Estradiol-d2, Estradiol-d4, or Estradiol-d5) is a suitable internal standard. Ideally, deuterated this compound should be used if commercially available.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Gradient | 40% B to 82% B in 4.6 min, then to 100% B | 25% B for 0.1 min, 52-62% B from 0.11-4.3 min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 50 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | m/z 313.2 |
| Product Ion (Q3) | m/z 253.2 (Quantifier), m/z 58.9 (Qualifier) |
| Fragmentor Voltage | 135 V |
| Collision Energy | 30 V |
| Dwell Time | 100 ms |
Experimental Protocols
Three distinct and validated sample preparation protocols are provided below.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for this compound and offers high recovery and sample cleanup.[1]
Materials:
-
SPE Cartridges (e.g., Agilent SampliQ C18)
-
Plasma samples, calibration standards, and QC samples
-
Internal Standard (IS) solution
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
0.5% Formic Acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 250 µL of plasma, add 100 µL of the appropriate standard or QC solution and 100 µL of IS solution. Add 500 µL of water and 150 µL of 0.5% formic acid. Vortex after each addition.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 5 mL of acetonitrile, and then equilibrate with 2 mL of water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 1 mL of 80:20 water:acetonitrile.[1]
-
Drying: Dry the cartridge under vacuum for 3 minutes.[1]
-
Elution: Elute the analyte with 1.5 mL of acetonitrile.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 20:80 Mobile Phase A:B).[1]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on established LLE methods for estradiol and other steroids, adapted for this compound.[2][3]
Materials:
-
Plasma samples, calibration standards, and QC samples
-
Internal Standard (IS) solution
-
Methyl-tert-butyl ether (MTBE)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the appropriate amount of calibration standard or QC solution and 50 µL of IS solution. Vortex briefly.
-
Extraction: Add 1 mL of MTBE to the plasma sample. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Protocol 3: Protein Precipitation (PPT)
This protocol provides a rapid method for sample cleanup, adapted from general protein precipitation procedures.
Materials:
-
Plasma samples, calibration standards, and QC samples
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
96-well filtration plate (optional)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the appropriate amount of calibration standard or QC solution and 50 µL of IS solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Workflow Diagram:
Caption: Protein Precipitation (PPT) workflow for this compound.
Method Validation Summary
The following tables summarize typical validation results for an LC-MS/MS method for this compound in plasma using Solid-Phase Extraction.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 10,000 pg/mL |
| Correlation Coefficient (r²) | > 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 28.6 pg/mL[1] |
| Signal-to-Noise (S/N) at LLOQ | > 33[1] |
Table 4: Accuracy and Precision
| QC Level | Concentration (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) |
| Low QC | 20 | 85.0 | 1.25 |
| Mid QC | 200 | 103.2 | 0.42 |
| High QC | 2000 | 100.9 | 0.92 |
| Data adapted from a validated method for this compound.[1] |
Table 5: Recovery
| Parameter | Result |
| Extraction Recovery | ~80%[1] |
Conclusion
The presented LC-MS/MS methods provide a robust and sensitive approach for the quantification of this compound in plasma. The choice of sample preparation technique (SPE, LLE, or PPT) will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and laboratory resources. Solid-phase extraction generally offers the cleanest extracts and highest sensitivity, while protein precipitation provides the most rapid sample processing. Liquid-liquid extraction offers a balance between cleanliness and speed. All three methods, when properly validated, can yield accurate and precise results for the bioanalysis of this compound.
References
Application Notes and Protocols: HPLC Analysis of Estradiol Acetate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate is a synthetic ester of the natural estrogen, estradiol. It is a crucial active pharmaceutical ingredient (API) in various therapeutic applications, including hormone replacement therapy. Ensuring the purity of this compound is paramount for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative and qualitative assessment of pharmaceutical compounds. This document provides a detailed protocol for the determination of this compound purity and the quantification of its related substances using a reversed-phase HPLC (RP-HPLC) method.
The described method is adapted from validated protocols for similar steroid esters, such as estradiol valerate, and is designed to be robust and reliable. It is recommended that this method be fully validated by the end-user in their laboratory to ensure compliance with all relevant regulatory requirements.
Principle
This method utilizes RP-HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The components are separated based on their hydrophobicity, with the more polar compounds eluting earlier than the less polar compounds. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. The purity of this compound is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
Estrone Reference Standard (potential impurity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Sample of this compound for analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
Experimental Protocol
Preparation of Solutions
5.1.1. Diluent: Prepare a mixture of Acetonitrile and Water (60:40, v/v) to be used as the diluent for all solutions.
5.1.2. Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.1.3. System Suitability Solution (with Estrone): Accurately weigh about 10 mg of this compound Reference Standard and 10 mg of Estrone Reference Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.1.4. Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the System Suitability Solution and verify that the system suitability parameters are met (see Table 2).
-
Inject the Standard Solution in replicate (e.g., five injections).
-
Inject the Sample Solution.
-
Inject a Standard Solution after a series of sample injections to monitor system consistency.
Data Analysis and Calculations
Identification
The principal peak in the chromatogram of the Sample Solution should correspond in retention time to the principal peak in the chromatogram of the Standard Solution.
System Suitability
The system is deemed suitable for use if the following criteria are met for the System Suitability Solution injection.
| Parameter | Acceptance Criteria |
| Resolution (between this compound and Estrone) | NLT 2.0 |
| Tailing Factor (for this compound peak) | NMT 2.0 |
| Relative Standard Deviation (RSD) of replicate injections of the Standard Solution (peak area) | NMT 2.0% |
Calculation of Impurities
The percentage of each impurity in the this compound sample is calculated using the area normalization method.
% Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
Calculation of Purity (Assay)
The purity of this compound can be determined by calculating the percentage of the main peak area relative to the total peak area.
% Purity = (Area of this compound peak / Total area of all peaks) x 100
Alternatively, for a more accurate assay against a reference standard:
% Purity = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x 100
Where:
-
AreaSample = Peak area of this compound in the sample solution
-
AreaStandard = Average peak area of this compound in the standard solution
-
ConcStandard = Concentration of the standard solution (mg/mL)
-
ConcSample = Concentration of the sample solution (mg/mL)
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Resolution (this compound/Estrone) | ≥ 2.0 |
| Tailing Factor (this compound) | ≤ 2.0 |
| RSD of Standard Peak Area (n=5) | ≤ 2.0% |
Table 3: Acceptance Criteria for Related Substances
| Impurity | Acceptance Criteria |
| Estrone | Not more than 0.5% |
| Any other individual unknown impurity | Not more than 0.10% |
| Total Impurities | Not more than 1.0% |
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow of the HPLC protocol for assessing the purity of this compound.
Caption: HPLC analysis workflow for this compound purity.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the assessment of this compound purity and the quantification of its related substances. Adherence to the specified chromatographic conditions and system suitability criteria is essential for obtaining accurate and reproducible results. As with any analytical method, proper validation in the user's laboratory is crucial to ensure its suitability for the intended purpose and to meet regulatory expectations.
Application of Estradiol Acetate in Endothelial Cell Research: Promoting Proliferation and Viability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate, a synthetic ester of 17β-estradiol, serves as a valuable tool in the study of endothelial cell biology. Research has demonstrated its significant role in promoting the proliferation, migration, and overall viability of endothelial cells, which are critical processes in angiogenesis, vascular repair, and the maintenance of vascular integrity.[1][2] These application notes provide an overview of the utility of this compound in endothelial cell culture and detail protocols for its use in relevant assays. The information is targeted toward researchers in vascular biology, drug discovery, and regenerative medicine.
Application Notes
This compound has been shown to be a key factor in enhancing the in vitro vitality of human brain microvascular endothelial cells (hBMECs), proving essential for their adhesion and proliferation.[3] A concentration of 10 nM β-estradiol 17-acetate has been identified as the lowest effective concentration to stimulate the in vitro growth of these cells.[4][5] This is particularly crucial for promoting the viability of both freshly isolated and thawed female-derived hBMECs and for counteracting the decline in viability of male-derived hBMECs after thawing.[3][6]
The pro-proliferative and migratory effects of estradiol are mediated through specific signaling pathways. One such pathway involves the estrogen receptor-dependent activation of RhoA/ROCK signaling, which leads to an increase in the expression of cyclins and cyclin-dependent kinases (CDKs) and a decrease in the cell cycle inhibitor p27.[7][8] Furthermore, estradiol promotes capillary formation by endothelial progenitor cells (EPCs) through a non-genomic mechanism involving estrogen receptor-α (ER-α), receptor tyrosine kinase (RTK) activation, and the induction of heme oxygenase-1 (HO-1).[9][10][11] The Akt and ERK1/2 signaling pathways are also implicated in this process.[9][11] The angiogenic effects of estradiol are also associated with an increased expression of vascular endothelial growth factor (VEGF) and nitric oxide (NO) synthase.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on endothelial cell viability.
Table 1: Viability of Human Brain Microvascular Endothelial Cells (hBMECs) After Thawing and Splitting [5]
| Cell Type | Viability (%) | Live Cells/mL (x 10^5) | Dead Cells/mL (x 10^4) |
| Male GM-derived hBMECs | 93 ± 4 | 8 to 9 | 5 to 6 |
| Male WM-derived hBMECs | 84 ± 2 | 6 to 7 | 1 to 1.2 |
| Female WM-derived hBMECs | 88 ± 3 | 6 to 7 | 0.8 to 1 |
GM: Gray Matter; WM: White Matter. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Culturing Human Brain Microvascular Endothelial Cells (hBMECs) with this compound
Objective: To maintain the viability and promote the proliferation of primary hBMECs in culture.
Materials:
-
Primary hBMECs (freshly isolated or cryopreserved)
-
Endothelial cell growth medium
-
β-Estradiol 17-acetate (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare the complete endothelial cell growth medium.
-
Supplement the growth medium with 10 nM β-estradiol 17-acetate. For the vehicle control, add an equivalent volume of DMSO (e.g., 0.0001%).[5]
-
Thaw cryopreserved hBMECs or plate freshly isolated cells in the prepared medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell adhesion, morphology, and proliferation daily using phase-contrast microscopy.
-
Change the medium every 2-3 days, replacing it with fresh medium containing 10 nM β-estradiol 17-acetate.
-
Passage the cells when they reach 80-90% confluency.
Protocol 2: Assessment of Endothelial Cell Viability using Trypan Blue Exclusion Assay
Objective: To quantify the viability of hBMECs treated with this compound.
Materials:
-
hBMEC culture from Protocol 1
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Aspirate the culture medium from the hBMEC culture vessel.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.[5]
Signaling Pathways and Workflows
Caption: Estradiol-induced endothelial cell proliferation and migration pathway.
Caption: Estradiol-induced capillary formation signaling cascade.
Caption: Experimental workflow for assessing this compound's effect on viability.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Estradiol Stimulates Capillary Formation by Human Endothelial Progenitor Cells: Role of ER-α/β, Heme Oxygenase-1 and Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Co-culture Applications of Estradiol Acetate with Other Hormones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol, a primary estrogenic hormone, plays a pivotal role in regulating cellular processes across various tissues. In research and drug development, estradiol acetate is frequently utilized as a pro-drug, as it is readily metabolized to estradiol within in vitro and in vivo systems. Co-culture models, which involve the simultaneous cultivation of two or more distinct cell types, have emerged as powerful tools to investigate the complex interplay between different cells under the influence of estradiol in combination with other hormones. These models offer a more physiologically relevant environment compared to monocultures, enabling the study of paracrine signaling and heterotypic cell-cell interactions that are crucial in both normal physiology and disease pathogenesis.
This document provides detailed application notes and experimental protocols for the co-culture of cells treated with estradiol in conjunction with other key hormones, including progesterone and testosterone. The applications span across critical research areas such as breast cancer, bone metabolism, and reproductive biology.
Application Notes
Breast Cancer Research: Estradiol and Progesterone Co-cultures
Co-culture models are instrumental in elucidating the synergistic effects of estradiol and progesterone on breast cancer progression.[1] These models typically involve the co-culture of hormone receptor-positive breast cancer cells (e.g., MCF-7, T47D) with stromal cells, such as fibroblasts or adipocytes, which constitute the tumor microenvironment.[2]
Key Applications:
-
Investigating Endocrine Resistance: Studying how the tumor microenvironment influences the response of breast cancer cells to endocrine therapies.[2]
-
Modeling Tumor Growth and Proliferation: Assessing the combined effects of estradiol and progesterone on cancer cell viability, proliferation, and colony formation.[1][3] A combination of estradiol and progesterone has been shown to have a greater effect on promoting MCF-7 cell proliferation than either hormone alone.[1]
-
Understanding Signaling Pathways: Dissecting the molecular mechanisms and signaling cascades, such as the cyclin G1 pathway, that are activated by the combined hormonal stimulus.[1][3]
Bone Metabolism: Estradiol and Testosterone Co-cultures in Osteogenesis
The balance between bone formation by osteoblasts and bone resorption by osteoclasts is hormonally regulated. Co-culture systems of osteoblasts and osteoclast precursors are invaluable for studying the combined influence of estradiol and testosterone on bone remodeling.[4]
Key Applications:
-
Modeling Osteoclastogenesis Inhibition: Demonstrating how estradiol's inhibitory effect on osteoclast formation is mediated through osteoblasts, while testosterone can act directly on osteoclast precursors.[4]
-
Investigating Paracrine Signaling: Studying the role of osteoblast-secreted factors, such as osteoprotegerin (OPG), in response to hormonal stimulation.[4]
-
Drug Screening: Evaluating the potential of new therapeutic agents to modulate bone cell activity in a more physiologically relevant context.
Reproductive Biology: Fetoplacental Steroidogenesis Model
A unique co-culture model utilizing human adrenocortical carcinoma (H295R) and human choriocarcinoma (BeWo) cells has been developed to mimic the steroidogenic cooperation between the fetus and the placenta.[5][6]
Key Applications:
-
Studying Steroidogenesis: Investigating the synergistic production of estrogens, like estradiol and estriol, from androgen precursors produced by the "fetal" cells and metabolized by the "placental" cells.[5][6]
-
Endocrine Disruptor Screening: Assessing the impact of environmental chemicals on fetal and placental hormone production and metabolism.[5][6]
-
Understanding Pregnancy-Related Disorders: Modeling the hormonal dysregulation that may be associated with complications during pregnancy.
Experimental Protocols
Protocol 1: Estradiol and Progesterone Co-culture for Breast Cancer Cell Proliferation (MCF-7 cells)
This protocol is adapted from studies investigating the combined effects of estradiol and progesterone on the proliferation of MCF-7 breast cancer cells.[1][3]
Materials:
-
MCF-7 cells
-
Estradiol (E2)
-
Progesterone
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates and 12-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Crystal Violet stain
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Hormone Treatment for Viability Assay:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of estradiol (e.g., 10⁻¹⁰ M) and/or progesterone (e.g., 10⁻⁸ M). A vehicle control (DMSO) should be included.
-
Incubate for the desired time points (e.g., 1-5 days).
-
At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Colony Formation Assay:
-
Treat MCF-7 cells with estradiol (10⁻¹⁰ M) and/or progesterone (10⁻⁸ M) for 48 hours.
-
Seed the treated cells into 12-well plates at a density of 300 cells per well and allow them to grow for 14 days, changing the medium every 3 days.
-
After 14 days, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Count the number of colonies (defined as a cluster of >50 cells).
-
Experimental Workflow for Breast Cancer Co-culture
Caption: Workflow for estradiol and progesterone co-treatment of breast cancer cells.
Protocol 2: Estradiol and Testosterone Co-culture of Osteoblasts and Osteoclast Precursors
This protocol is based on a study investigating the effects of estradiol and testosterone on osteoclastogenesis in a co-culture system.[4]
Materials:
-
Human peripheral blood CD14+ osteoclast precursors
-
Human osteoblast-like cell lines (e.g., MG-63 or SaOS-2)
-
α-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
RANKL, M-CSF, TNF-α, Dexamethasone
-
Estradiol (E2)
-
Testosterone (Te)
-
24-well plates
-
Osteoprotegerin (OPG) ELISA kit
-
TRAP (tartrate-resistant acid phosphatase) staining kit
Procedure:
-
Osteoclast Precursor Culture: Culture human peripheral blood CD14+ cells in α-MEM with 10% FBS, RANKL, M-CSF, TNF-α, and dexamethasone to induce differentiation into osteoclasts.
-
Co-culture Setup:
-
Seed osteoblast-like cells (MG-63 or SaOS-2) in 24-well plates.
-
Once the osteoblasts are adherent, add the osteoclast precursors to the same wells.
-
-
Hormone Treatment:
-
Treat the co-cultures with a range of concentrations of estradiol (10⁻¹² M to 10⁻⁸ M) or testosterone (10⁻¹² M to 10⁻⁸ M) for 7 days.
-
-
Analysis of Osteoclastogenesis:
-
After 7 days, fix and stain the cells for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells.
-
-
OPG Measurement:
-
Collect the culture medium at the end of the treatment period.
-
Measure the concentration of OPG using an ELISA kit.
-
Signaling Pathway in Osteoblast-Osteoclast Co-culture
Caption: Hormonal regulation of osteoclastogenesis in a co-culture model.
Quantitative Data Summary
| Application Area | Cell Types | Hormones & Concentrations | Key Quantitative Findings | Reference |
| Breast Cancer | MCF-7 | Estradiol (10⁻¹⁰ M), Progesterone (10⁻⁸ M) | Combined treatment showed the highest cell viability and greatest number of colonies compared to single treatments or control. | [1][3] |
| Bone Metabolism | Osteoclast precursors & MG-63/SaOS-2 osteoblasts | Estradiol (10⁻¹²-10⁻⁸ M), Testosterone (10⁻¹²-10⁻⁸ M) | Estradiol and Testosterone inhibited osteoclast formation in a dose-dependent manner only in co-cultures. Both hormones significantly stimulated OPG formation. | [4] |
| Reproductive Biology | H295R & BeWo | Not applicable (endogenous production) | Co-culture resulted in synergistic production of estradiol (133.3 ± 11.3 pg/mL) and estriol (440.8 ± 44.0 pg/mL). | [5][6] |
Conclusion
Co-culture models provide a more sophisticated and physiologically relevant platform for studying the effects of estradiol in combination with other hormones. The protocols and data presented here offer a foundation for researchers to design and execute experiments in breast cancer, bone metabolism, and reproductive biology. These models are crucial for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies.
References
- 1. Co-culture of H295R Adrenocortical Carcinoma and BeWo Choriocarcinoma Cells to Study Feto-placental Interactions: Focus on Estrogen Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-culture of H295R Adrenocortical Carcinoma and BeWo Choriocarcinoma Cells to Study Feto-placental Interactions: Focus on Estrogen Biosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unique Co-culture Model for Fundamental and Applied Studies of Human Fetoplacental Steroidogenesis and Interference by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Estradiol Acetate in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol acetate is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen. In neurobiology research, it serves as a pro-drug, being rapidly hydrolyzed in the body to release 17β-estradiol. This characteristic makes it a valuable tool for investigating the multifaceted roles of estrogen in the central nervous system (CNS). Its applications span from studying the hormonal regulation of synaptic plasticity, memory, and mood to exploring neuroprotective strategies in models of neurodegenerative diseases and stroke.[1][2] The use of an esterified form of estradiol allows for more sustained release and stable physiological concentrations compared to the administration of 17β-estradiol itself, particularly when administered via subcutaneous or intramuscular routes in an oil-based vehicle.[3] These application notes provide an overview of the use of this compound in neurobiology research, alongside detailed protocols for its preparation and administration in rodent models.
Data Presentation
The following tables summarize quantitative data related to the administration of estradiol and its esters in rodents, providing a basis for experimental design with this compound.
Table 1: Dosage and Administration of Estradiol Esters in Rodent Models
| Parameter | Rat | Mouse | Notes and References |
| Typical Dose Range (Subcutaneous) | 10 - 40 µg/kg/day (estradiol benzoate) | 0.05 - 0.2 mg/kg (17β-estradiol) | Dosages are highly dependent on the desired physiological state (e.g., mimicking a specific estrous cycle stage) and the research question.[4][5] |
| 20 µ g/day (estradiol benzoate) for neuroprotection studies.[4] | 4.4 µ g/mouse (approx. 0.2 mg/kg) for memory consolidation studies.[5] | It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm. | |
| Common Vehicle | Sesame oil, Corn oil | Sesame oil, Miglyol | Oil-based vehicles facilitate the slow release of the estradiol ester from the injection site, providing stable hormone levels.[3][6] |
| Administration Route | Subcutaneous (s.c.), Intramuscular (i.m.) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Subcutaneous injections are common for sustained release from an oil depot.[3][6] |
Table 2: Resulting Estradiol Concentrations in Rodent Models
| Administration Method | Animal Model | Resulting Serum Estradiol Concentration | Time Course | Reference |
| Silastic capsules (180 µg/mL 17β-estradiol in sesame oil) | 300g Sprague-Dawley Rat | ~40 pg/mL (day 2) down to ~10 pg/mL (day 35) | Initial peak around 1000 pg/mL, falling to physiological range within 8 hours. | [7] |
| Silastic capsules (36 µg/mL 17β-estradiol in sesame oil) | 25g C57BL/6 Mouse | ~90 pg/mL (day 2) down to ~25 pg/mL (day 35) | Slowly decreasing concentrations over several weeks. | [7] |
| Daily s.c. injection (10 µg/kg 17β-estradiol in sesame oil) | Sprague-Dawley Rat | Highly variable, with sharp peaks post-injection. | Extreme daily fluctuations. | [3] |
| Pulsed s.c. injection (0.05 µ g/mouse 17β-estradiol-3-benzoate in miglyol every 4 days) | Ovariectomized Mouse | Comparable to sham-operated controls. | Mimics the estrous cycle. | [6] |
Experimental Protocols
The following protocols are designed for the use of this compound in ovariectomized (OVX) rodents, a common model to study the effects of estrogens in the absence of endogenous ovarian hormones.
Protocol 1: Ovariectomy in Rodents
Objective: To surgically remove the ovaries of female rodents to eliminate the primary source of endogenous estrogens.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic (e.g., buprenorphine, carprofen)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Sterile saline
-
70% ethanol
-
Warming pad
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate method. Administer a pre-operative analgesic to manage pain.
-
Surgical Preparation: Shave the fur on the dorsal aspect of the animal, just caudal to the rib cage. Disinfect the skin with 70% ethanol.
-
Incision: Make a small midline incision (approximately 1 cm) through the skin and underlying muscle layer.
-
Ovary Localization and Removal: The ovaries are located in the retroperitoneal space, embedded in a fat pad. Gently exteriorize one ovary and the associated oviduct. Ligate the ovarian artery and vein and the uterine horn below the ovary. Carefully excise the ovary. Repeat for the second ovary.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required. Monitor the animal for recovery on a warming pad. Allow a recovery period of at least one to two weeks before initiating hormone replacement to ensure clearance of endogenous hormones.
Protocol 2: Preparation of this compound Solution for Injection
Objective: To prepare a sterile solution of this compound in an oil-based vehicle for subcutaneous or intramuscular injection.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Warming plate
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculation: Determine the required concentration and total volume of the this compound solution. For example, to prepare 10 mL of a 0.2 mg/mL solution, you will need 2 mg of this compound powder and 10 mL of sesame oil.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and place it in a sterile glass vial.
-
Dissolving: Add the sterile oil vehicle to the vial. Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer with gentle warming (e.g., 37-40°C). Stir until the this compound is completely dissolved. This may take some time. Avoid excessive heat.
-
Sterilization: Once dissolved, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile, light-protected vial.
-
Storage: Store the sterile solution at room temperature, protected from light.
Protocol 3: Administration of this compound to Rodents
Objective: To administer the prepared this compound solution to rodents via subcutaneous injection.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck. For rats, appropriate handling techniques should be used.
-
Dose Calculation: Calculate the volume of the solution to be injected based on the animal's body weight and the desired dose.
-
Injection: Draw the calculated volume into a sterile syringe. Create a tent of skin on the dorsal side of the animal, between the shoulder blades. Disinfect the injection site with 70% ethanol. Insert the needle into the subcutaneous space and inject the solution slowly.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
Estradiol, released from this compound, exerts its effects in the brain through both classical genomic and rapid non-genomic signaling pathways. These pathways are crucial for estradiol's modulation of synaptic plasticity, neuroprotection, and cognitive function.
Estradiol Signaling Pathways in Neurons
Estradiol binds to estrogen receptors (ERα and ERβ), which can act as nuclear transcription factors or be localized to the cell membrane.
Caption: Simplified diagram of estradiol's genomic and non-genomic signaling pathways in a neuron.
Experimental Workflow for Investigating Neuroprotective Effects
This workflow outlines a typical experiment to assess the neuroprotective effects of this compound in a rodent model of stroke (e.g., middle cerebral artery occlusion - MCAO).
References
- 1. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Estrogen in Brain and Cognitive Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Neuroprotective effects of chronic estradiol benzoate treatment on hippocampal cell loss induced by status epilepticus in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE EFFECTS OF ACUTE 17β-ESTRADIOL TREATMENT ON GENE EXPRESSION IN THE YOUNG FEMALE MOUSE HIPPOCAMPUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting estradiol acetate solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with estradiol acetate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is a synthetic derivative of estradiol and is characterized by its limited solubility in water.[1] Clinical pharmacology reviews have reported its solubility in water to be approximately 3.6 µg/mL.[2] This low solubility is attributed to its lipophilic nature, which is enhanced by the acetate ester group.[1][3] For comparison, its parent compound, 17β-estradiol, is also considered practically insoluble in water.[4][5]
Q2: Why is my this compound not dissolving in my aqueous buffer?
The primary reason for dissolution failure is the compound's inherent low aqueous solubility.[1][2] this compound is a lipophilic molecule, as indicated by its high octanol-water partition coefficient (logP), and it preferentially dissolves in organic solvents over aqueous media.[1][3] Direct addition of the crystalline powder to water or a buffer will likely result in a suspension rather than a true solution.
Q3: I dissolved this compound in an organic solvent first, but it precipitated when I added it to my aqueous medium. What should I do?
This is a common issue known as "salting out" or precipitation, which occurs when a solution of a poorly soluble compound in a water-miscible organic solvent is diluted with an aqueous medium. To mitigate this:
-
Use a high concentration stock: Prepare a highly concentrated stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or 100% ethanol.[6][7]
-
Minimize the organic solvent volume: Use the smallest possible volume of the organic stock solution for dilution into your aqueous medium. A common recommendation is to keep the final concentration of the organic solvent below 1%, although this depends on the tolerance of your experimental system.
-
Add dropwise while vortexing: Add the organic stock solution slowly (drop-by-drop) to the aqueous medium while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Consider temperature: Gently warming the aqueous medium (if experimentally permissible) can sometimes help maintain solubility during dilution.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Adjusting the pH is unlikely to significantly improve the solubility of this compound. The molecule has an estimated pKa of greater than 16, meaning it does not have easily ionizable groups in the typical aqueous pH range.[2] Therefore, its dissolution is not expected to be pH-dependent.[2]
Q5: I'm concerned about the stability of this compound in my aqueous solution. Is this a valid concern?
Yes, this is a critical consideration. This compound is a prodrug of estradiol and is known to undergo rapid hydrolysis back to estradiol in biological media.[3][8] In vitro studies in human serum have shown a very short hydrolysis half-life of approximately 28 seconds.[2] While the hydrolysis rate in a pure buffer system may be different, researchers should be aware that over time, the solution may contain a mixture of this compound and estradiol. It is recommended to prepare aqueous solutions fresh and use them promptly.[6][9]
Q6: What are some advanced methods to improve the solubility of this compound for my formulation?
For more significant solubility enhancement, especially in drug development, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, while the hydrophilic exterior improves aqueous solubility.[10]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[11][12][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline form.[14][15]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to keep the drug solubilized in the gastrointestinal tract.[10]
Q7: How can I prepare a stock solution of this compound for cell culture experiments?
A common and effective method is to first prepare a concentrated stock solution in an appropriate organic solvent.[7]
-
Solvent Selection: Use 100% ethanol or sterile, cell-culture grade DMSO. Estradiol and similar compounds are readily soluble in these solvents.[6][9]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 1-10 mM) to minimize the volume of organic solvent added to your cell culture medium.
-
Dilution: Dilute the stock solution into your culture medium (ideally phenol-free medium with charcoal-stripped serum to reduce background estrogenic effects) to achieve the final desired concentration.[7] Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid cytotoxicity.
-
Storage: Store the organic stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
Q8: How do I confirm the final concentration of this compound in my aqueous preparation?
Verifying the concentration of a poorly soluble compound after preparation is crucial. Due to the low concentrations often involved, sensitive analytical methods are required. The most common techniques involve a sample preparation step (like solid-phase extraction) followed by instrumental analysis, such as:
-
High-Performance Liquid Chromatography (HPLC)[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS)[18]
These methods can accurately quantify this compound and can also be used to monitor its potential hydrolysis to estradiol.[19]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆O₃ | [1][2][20] |
| Molecular Weight | 314.42 g/mol | [2][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Aqueous Solubility | ~3.6 µg/mL | [2] |
| LogP (XLogP3) | 2.8 | [8][20] |
| pKa (estimated) | > 16 | [2] |
| Hydrolysis Half-Life | ~28 seconds (in human serum, in vitro) | [2] |
Table 2: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Source(s) |
| This compound | Water | Limited / Slightly Soluble (~3.6 µg/mL) | [1][2] |
| Ethanol | Soluble | [1] | |
| Chloroform | Soluble | [1] | |
| 17β-Estradiol | Water | Practically Insoluble (~3.9 mg/L) | [4][5][21] |
| Ethanol | Soluble (~2.5 mg/mL) | [6][9] | |
| DMSO | Soluble (~20 mg/mL) | [6][9] | |
| Dimethyl formamide (DMF) | Soluble (~20 mg/mL) | [6][9] | |
| Acetone | Soluble | [4] | |
| Dioxane | Soluble | [4] |
Visualizations and Workflows
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Relationship between this compound's properties and the need for formulation strategies.
Caption: Simplified diagram of the rapid hydrolysis of this compound to 17β-estradiol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common procedure for in vitro experiments.
Materials:
-
This compound (MW: 314.42 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Pipettors and sterile tips
Procedure:
-
Calculation: To prepare a 10 mM solution, you need 3.1442 mg of this compound per 1 mL of DMSO.
-
Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL: 0.010 mol/L * 0.001 L * 314.42 g/mol * 1000 mg/g = 3.14 mg
-
-
Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO.
-
Mixing: Cap the vial securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming (e.g., 37°C) can be used if dissolution is slow, but ensure the compound is heat-stable.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile aliquots to avoid contamination and multiple freeze-thaw cycles.
-
Storage: Store the aliquots tightly sealed at -20°C. For long-term storage, -80°C is preferable.
Safety Note: Always handle this compound and DMSO in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 2: General Method for Solubility Testing with Co-solvents
This protocol outlines a general workflow to determine the appropriate amount of a co-solvent needed to dissolve this compound in an aqueous buffer.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, DMSO, Propylene Glycol)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vortex mixer and magnetic stirrer
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol).
-
Initial Dilution Series:
-
Set up a series of test tubes or vials, each containing a fixed volume of the aqueous buffer (e.g., 990 µL).
-
Add increasing volumes of the co-solvent stock solution to each tube to create a range of final this compound concentrations and co-solvent percentages (e.g., add 1 µL, 2 µL, 5 µL, 10 µL of stock to different tubes).
-
Immediately cap and vortex each tube vigorously for 1-2 minutes.
-
-
Equilibration: Allow the samples to equilibrate. This can be done by shaking or stirring at a controlled temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visual Inspection: After equilibration, visually inspect each sample for any signs of precipitation or cloudiness. Note the lowest co-solvent concentration that results in a clear solution.
-
Separation and Quantification (for precise measurement):
-
For samples that appear to be solutions, and for the first sample showing precipitation, carefully take an aliquot from the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved micro-particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC.
-
-
Analysis: Compare the measured concentrations to the theoretical concentrations to determine the solubility limit at each co-solvent percentage. This data will help you identify the minimum amount of co-solvent required to achieve your target concentration.
References
- 1. CAS 4245-41-4: this compound | CymitQuimica [cymitquimica.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. β-Estradiol | 50-28-2 [chemicalbook.com]
- 5. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. mdpi.com [mdpi.com]
- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. agilent.com [agilent.com]
- 18. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound|lookchem [lookchem.com]
- 21. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of estradiol acetate in cell culture medium
Welcome to the technical support center for the use of estradiol acetate in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation and ensuring consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (most commonly β-estradiol 17-acetate) is an esterified form of 17β-estradiol, the most potent natural estrogen. It is often used in cell culture as a more stable precursor or "prodrug" to estradiol.[1] The acetate group is rapidly cleaved by cellular esterases, particularly those present in serum-containing media, to release the active 17β-estradiol.[2] This can provide a more sustained release of the active hormone in the culture system.
Q2: How stable is this compound in cell culture medium?
This compound is rapidly hydrolyzed to 17β-estradiol in the presence of esterases found in fetal bovine serum (FBS), a common supplement in cell culture media. In human blood, the half-life of this compound hydrolysis is extremely short, on the order of seconds to minutes.[3] Therefore, in serum-containing cell culture medium, it is expected that the majority of this compound is quickly converted to estradiol. The primary concern for stability then becomes the degradation of the released 17β-estradiol.
Q3: What is the half-life of 17β-estradiol in cell culture?
In the presence of cells, 17β-estradiol has a relatively short half-life, reported to be approximately 3 hours.[4] This is due to cellular uptake and metabolism, where it can be oxidized to the less potent estrone.[5] This short half-life necessitates either frequent media changes or replenishment of estradiol to maintain a consistent concentration for the duration of the experiment.
Q4: What are the main factors that can cause degradation of estradiol in cell culture?
Several factors can contribute to the degradation of estradiol in cell culture:
-
Cellular Metabolism: Cells can metabolize estradiol into other compounds, primarily estrone.[5]
-
Photodegradation: Estradiol is known to be sensitive to light, particularly UV light.[6] Exposure of stock solutions or culture media to light can lead to its degradation.
-
Temperature: While stable at refrigerated and frozen temperatures, prolonged incubation at 37°C in a cell culture incubator will contribute to its gradual degradation.
-
Oxidation: Estradiol can be oxidized to estrone in aqueous solutions.[5]
-
Adsorption to Plastics: Due to its lipophilic nature, estradiol can adsorb to the surface of plastic labware, reducing its effective concentration in the medium.[6]
Q5: Should I use phenol red-free medium for my experiments?
Yes, it is highly recommended to use phenol red-free medium for studies involving estrogens. Phenol red is a weak estrogen agonist and can interfere with your experiments by binding to estrogen receptors and eliciting an estrogenic response, potentially confounding your results.[7]
Q6: Why is it necessary to use charcoal-stripped fetal bovine serum (FBS)?
Standard FBS contains endogenous steroid hormones, including estrogens. To eliminate this confounding variable and ensure that the observed effects are solely due to the exogenously added this compound or estradiol, it is crucial to use charcoal-stripped FBS. The charcoal treatment removes these endogenous hormones.[7] It is recommended to culture cells in medium with charcoal-stripped FBS for at least 2-3 days before starting the experiment to ensure the cells are in a hormone-deprived state.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular response to this compound. | 1. Degradation of estradiol: The active form, 17β-estradiol, has a short half-life in culture.[4]2. Insufficient hormone concentration: The effective concentration of estradiol at the cellular level may be too low.3. Presence of endogenous estrogens: Standard FBS contains estrogens that can mask the effect of the added compound.[7]4. Interference from phenol red: Phenol red in the medium can act as a weak estrogen agonist.[7] | 1. Replenish the medium with freshly prepared this compound every 12-24 hours.[4]2. Perform a dose-response experiment to determine the optimal concentration for your cell line.3. Use charcoal-stripped FBS and culture cells in this medium for at least 48-72 hours prior to the experiment.4. Switch to a phenol red-free formulation of your cell culture medium. |
| High variability between experimental replicates. | 1. Inconsistent preparation of stock solutions: Errors in weighing or dissolving the compound.2. Uneven evaporation from culture plates: Wells on the outer edges of a plate are more prone to evaporation.3. Adsorption to labware: Estradiol can stick to plastic surfaces, leading to inconsistent concentrations.[6]4. Light exposure: Inconsistent exposure of plates or stock solutions to light can cause variable degradation. | 1. Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C, protected from light. Use a fresh aliquot for each experiment.2. Avoid using the outer wells of multi-well plates for experiments. Fill them with sterile PBS or medium to maintain humidity.3. Use glass vials for preparing and storing stock solutions.[6] Consider using low-adhesion microplates.4. Keep stock solutions in amber vials or wrapped in foil. Minimize the exposure of cell culture plates to light. |
| Unexpected cellular effects or toxicity. | 1. Solvent toxicity: High concentrations of the solvent used to dissolve this compound (e.g., ethanol or DMSO) can be toxic to cells.2. Contamination of stock solution: Bacterial or fungal contamination can affect cell health.3. Incorrect compound: Possibility of using the wrong estradiol isomer or a degraded compound. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%). Run a vehicle control (medium with the solvent alone) to assess its effect.2. Filter-sterilize the stock solution after preparation.3. Verify the identity and purity of your this compound. |
Data Presentation
Table 1: Stability of Estradiol in Cell Culture Medium
| Condition | Half-life of 17β-Estradiol | Key Considerations |
| In the presence of cells (e.g., MCF-7) | ~ 3 hours[4] | Cellular uptake and metabolism are the primary drivers of degradation. |
| In aqueous solution (without cells) | Relatively stable, but can oxidize to estrone over time.[5] | Stability is higher at lower temperatures (e.g., 4°C). |
| Exposure to light | Prone to photodegradation.[6] | Protect stock solutions and media from light. |
Table 2: Hydrolysis of Estradiol Esters
| Ester | Relative Hydrolysis Rate | Notes |
| This compound | Very Rapid | Half-life in human blood is approximately 59 seconds.[3] Expected to be rapidly converted to estradiol in serum-containing culture medium. |
| Estradiol Valerate | Slower than Acetate | Longer ester chain generally leads to slower hydrolysis. |
| Estradiol Cypionate | Slower than Valerate | Provides a more prolonged release of estradiol in vivo. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
β-estradiol 17-acetate powder
-
100% Ethanol or DMSO, sterile
-
Sterile glass vial with a screw cap
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of β-estradiol 17-acetate powder.
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of sterile 100% ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Wrap the glass vial in aluminum foil to protect it from light.
-
Aliquot the stock solution into smaller, sterile, light-protected tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -20°C for long-term storage. A fresh stock solution should be prepared every 3 months.[8]
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cells of interest cultured in appropriate vessels
-
Phenol red-free cell culture medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
This compound stock solution (from Protocol 1)
-
Vehicle control (sterile ethanol or DMSO)
-
-
Procedure:
-
Hormone Deprivation: At least 48-72 hours prior to the experiment, replace the regular growth medium with phenol red-free medium supplemented with CS-FBS.
-
Cell Seeding: Seed the cells at the desired density in multi-well plates or flasks. Allow the cells to attach and grow in the hormone-deprived medium.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed, phenol red-free medium containing CS-FBS. Also, prepare a vehicle control medium with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). For longer experiments, consider replenishing the medium with freshly prepared this compound every 24 hours to maintain a more stable concentration.[4]
-
Analysis: After the incubation period, proceed with your desired downstream analysis (e.g., cell proliferation assay, gene expression analysis, etc.).
-
Visualizations
Caption: Estradiol signaling pathways initiated by this compound.
Caption: Experimental workflow for cell culture treatment with this compound.
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, stability, and cellular uptake of 131I-estradiol against MCF7 and T-47D human cell lines as a radioligand for binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen and phenol red free medium for osteoblast culture: study of the mineralization ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
Technical Support Center: Optimizing Estradiol Acetate Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estradiol acetate in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 17β-estradiol for in vivo studies?
This compound is a synthetic ester of 17β-estradiol. In vivo, it is rapidly hydrolyzed to 17β-estradiol, the biologically active form of estrogen.[1] The acetate group enhances the oral bioavailability of estradiol.[1] For parenteral routes, it acts as a pro-drug, providing a more stable release profile compared to the direct administration of 17β-estradiol in some formulations.
Q2: What are the common methods for long-term administration of this compound in rodents?
Common methods for long-term estradiol administration in rodents include:
-
Subcutaneous slow-release pellets: These provide continuous hormone release over a defined period (e.g., 60 or 90 days).[2][3]
-
Silastic capsules: These are biocompatible silicone tubes filled with a hormone-oil mixture that allows for sustained diffusion.[2][4]
-
Repeated subcutaneous or intraperitoneal injections: This method offers precise dosing but can be stressful for the animals due to frequent handling.[5][6]
-
Oral administration: This can be achieved through drinking water, specialized diets, or mixed with a palatable substance.[3][4][7]
Q3: How do I choose the appropriate vehicle for dissolving this compound for injections?
The choice of vehicle is critical for achieving stable and consistent dosing. Common vehicles include:
-
Sesame oil: Widely used for subcutaneous injections and in silastic capsules due to its ability to dissolve steroids and provide a slow-release depot.[4][5]
-
Miglyol: A medium-chain triglyceride that can also be used as a vehicle for subcutaneous injections.[6]
-
Ethanol/Saline mixtures: Sometimes used for intraperitoneal injections to achieve rapid absorption, creating a pulsed exposure.[8]
It is crucial to ensure the complete dissolution of this compound in the chosen vehicle. Heating and stirring can aid in this process.[5]
Q4: How should I store my this compound solutions?
Estradiol solutions, particularly in aqueous buffers like PBS, can be prone to degradation and adsorption to plastic surfaces. For optimal stability:
-
Store stock solutions in ethanol at -20°C in glass vials.[9]
-
For working solutions in aqueous buffers, prepare them fresh if possible. If storage is necessary, aliquot into glass vials and freeze. Adding a carrier protein like steroid-free Bovine Serum Albumin (BSA) can help prevent adsorption to surfaces.[9]
-
Protect solutions from light to prevent degradation.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Supraphysiological Estradiol Levels
Symptom: Plasma estradiol levels are highly variable between animals or are significantly higher than the desired physiological range, especially in the initial phase of the study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| "Dose dumping" from slow-release pellets: Commercially available pellets can have an initial burst release, leading to supraphysiological hormone levels.[3][10] | - Consider a "washout" or convalescence period after pellet implantation to allow for the stabilization of hormone levels.[2] - Evaluate alternative administration methods like silastic capsules or oral delivery for more stable release kinetics.[2][3][4] - If using pellets, choose a lower dose pellet and validate the release profile in a pilot study. |
| Incorrect dosage calculation: Miscalculation of the required dose for the specific animal model and desired physiological state. | - Carefully calculate the dose based on the animal's body weight and the desired plasma concentration. Refer to established protocols and literature for guidance.[4] - Account for the molecular weight difference between this compound and 17β-estradiol if comparing to studies using the latter. |
| Improper administration technique: Inconsistent injection volume or placement can lead to variable absorption. | - Ensure all personnel are properly trained in the administration technique. - For subcutaneous injections, use a consistent anatomical location. |
Issue 2: Lack of Expected Physiological Response
Symptom: Animals do not exhibit the expected physiological changes associated with estrogen replacement (e.g., increased uterine weight in ovariectomized females).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation or instability of this compound solution: Improper storage or preparation can lead to a loss of active compound. | - Review storage and handling procedures. Ensure solutions are protected from light and stored at the correct temperature in appropriate containers (glass is preferred over plastic).[5][9] - Prepare fresh solutions for each administration where possible. |
| Insufficient dosage: The administered dose may be too low to elicit a physiological response. | - Re-evaluate the dosage based on literature for the specific animal strain and desired effect. - Conduct a dose-response pilot study to determine the optimal dose for your experimental model. |
| Poor absorption: The chosen vehicle or administration route may not be optimal for your study. | - If using oral administration in drinking water, monitor water intake to ensure consistent dosing.[7] - For subcutaneous injections, ensure the vehicle is appropriate and the compound is fully dissolved. |
Data Presentation
Table 1: Comparison of Different Long-Term Estradiol Administration Methods in Mice
| Administration Method | Dosage | Resulting Serum Estradiol Levels | Advantages | Disadvantages |
| Slow-Release Pellets (0.18 mg, 60-day) | 0.18 mg pellet | Initial supraphysiological peak, then drastic decrease.[2][3] | Convenient, single administration. | Initial burst release, inconsistent long-term levels.[3][10] |
| Silastic Capsules | 36 µg/mL 17β-estradiol in sesame oil | Predominantly physiological, with a peak in the first three weeks.[2][3] | Stable and sustained release.[4] | Requires surgical implantation. |
| Oral (in Nutella) | 56 µg/kg body weight/day | Steady concentrations within the physiological range.[2][3] | Non-invasive, less stressful.[4] | Requires daily administration and monitoring of intake. |
| Subcutaneous Injections (in miglyol) | 0.05 or 0.15 µ g/mouse every 4 days | Serum levels comparable to sham-operated controls.[6] | Precise dosing. | Requires frequent handling, which can be stressful for the animals.[4] |
Table 2: Recommended Estradiol Dosages for Rodents from Literature
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Mouse | Subcutaneous Injection | 1 µ g/mouse/day | Sesame Oil | [5] |
| Mouse | Oral (in Nutella) | 1.12 µ g/30g mouse/day | Sesame Oil | [4] |
| Rat | Subcutaneous Silastic Capsule | 180 µg/mL | Sesame Oil | [4] |
| Rat | Oral (in Nutella) | 28 µg/kg body weight/day | Sesame Oil | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Subcutaneous Injection in Mice
This protocol is adapted from a study on estradiol replacement in ovariectomized mice.[5]
-
Materials:
-
17β-estradiol-3-benzoate (a form of estradiol ester similar in application to this compound)
-
Sesame oil (vehicle)
-
Sterile glass vials
-
Magnetic stirrer and heat plate
-
Sterile syringes and needles (e.g., 27-gauge)
-
-
Preparation of Estradiol Solution (6.66 ng/µL):
-
In a sterile glass vial, add 100 µg of 17β-estradiol-3-benzoate to 15 mL of sesame oil.
-
To aid dissolution, gently heat the solution to 40°C while stirring for 12-16 hours.
-
Store the final solution in a light-protected environment.
-
-
Administration:
-
Administer a 150 µL subcutaneous injection of the prepared solution per mouse. This corresponds to a dose of approximately 1 µg of estradiol per mouse per day.
-
For long-term studies, daily injections are required.
-
Protocol 2: Preparation and Implantation of Silastic Capsules for Continuous Estradiol Delivery in Rats
This protocol is based on a method for achieving stable, physiological serum concentrations of estradiol.[4]
-
Materials:
-
17β-estradiol
-
Sesame oil
-
Silastic tubing (e.g., 3 cm length for rats)
-
Wooden applicator sticks or silicone adhesive for sealing
-
-
Preparation of Silastic Capsules:
-
Prepare a solution of 17β-estradiol in sesame oil at a concentration of 180 µg/mL.
-
Cut a 3 cm length of silastic tubing.
-
Seal one end of the tubing with a small piece of a wooden applicator stick or silicone adhesive.
-
Using a syringe with a blunt needle, fill the tubing with the estradiol-sesame oil solution.
-
Seal the other end of the tubing.
-
-
Implantation:
-
Anesthetize the rat according to approved institutional protocols.
-
Make a small incision in the skin on the dorsal side, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the silastic capsule into the pocket.
-
Close the incision with sutures or surgical clips.
-
Visualizations
Caption: Classical genomic signaling pathway of estradiol.
Caption: General experimental workflow for long-term in vivo estradiol studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for long-term 17β-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Estradiol Acetate Administration in Rodents
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when administering estradiol acetate to rodent models.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental roadblocks.
Issue 1: High Variability in Serum Estradiol Levels
Question: We are observing significant variability in serum estradiol levels between animals in the same treatment group. What are the potential causes and solutions?
Answer: High variability is a frequent challenge and can obscure experimental results. The source of variability can often be traced to several key factors in the experimental workflow.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Vehicle Preparation | This compound has low aqueous solubility and may not be fully dissolved or may precipitate out of solution, leading to inconsistent dosing. | • Ensure Complete Solubilization: Use gentle heating (e.g., 40°C) and extended stirring or vortexing (12-16 hours) to fully dissolve the this compound in the oil-based vehicle.[1] • Pre-injection Inspection: Before each injection, visually inspect the solution for any precipitate. Gently warm and vortex the solution again if crystals are observed. • Store Properly: Store the prepared solution protected from light to prevent degradation.[1] |
| Injection Technique | Improper or inconsistent subcutaneous (SC) injection technique can lead to variable absorption rates, leakage from the injection site, or administration into the wrong tissue layer. | • Consistent Injection Site: Use the same anatomical location for all animals (e.g., the scruff of the neck).[2] • Proper Needle Insertion: Pinch and lift the skin to create a "tent" and insert the needle parallel to the animal's back to ensure subcutaneous, not intradermal or intramuscular, delivery.[2] • Slow Injection: Inject the solution slowly to allow for proper dispersion within the subcutaneous space and minimize leakage. |
| Pharmacokinetics | The route of administration and vehicle choice dramatically impact the absorption and clearance of estradiol, leading to different pharmacokinetic profiles (e.g., sharp peaks vs. sustained levels).[3] | • Match PK to Study Goal: For a rapid, high peak (pulsed release), consider intraperitoneal (IP) injection in an ethanol/saline vehicle. For a more sustained, continuous release, use subcutaneous injection with an oil-based vehicle like benzyl benzoate/castor oil.[3] • Allow for Stabilization: Following administration via silastic capsules, be aware of an initial supraphysiological peak that typically falls to a stable, physiological range within about 8 hours in rats.[4] |
| Animal Factors | Individual differences in metabolism, body weight, and stress levels can influence hormone clearance and study outcomes. | • Accurate Dosing: Dose accurately based on the most recent body weight of each animal. • Acclimatization: Allow animals to acclimate to handling and injection procedures to minimize stress, which can affect hormone levels. Consider performing vehicle-only injections for several days before the experiment begins.[1] |
Issue 2: Unexpected Physiological or Behavioral Side Effects
Question: Our animals are exhibiting adverse effects like urine retention or unexpected uterine weights after estradiol administration. Why is this happening?
Answer: Adverse effects are often related to supraphysiological (excessively high) doses of estradiol. The method of administration plays a critical role in achieving stable, physiological hormone levels.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Supraphysiological Dosing | Commercially available slow-release pellets, in particular, can lead to initial "dose dumping," causing serum concentrations to be orders of magnitude higher than the normal physiological range.[5][6] This can cause side effects like urine retention, hydronephrosis, and excessive uterine proliferation.[4][7] | • Validate Administration Method: Methods like subcutaneous silastic capsules or peroral administration in a palatable vehicle (like Nutella) have been shown to produce more stable and physiological serum concentrations compared to some commercial pellets.[4][6] • Dose Adjustment: If using pellets is necessary, consider a lower dose. A dose of 36 µg/ml in silastic capsules was found to restore normal serum E2 and uterine weights in ovariectomized mice.[8] • Monitor Animal Health: Regularly monitor animals for signs of distress, including changes in urination, weight, and general activity. |
| Vehicle Effects | The vehicle itself can have biological effects. For example, corn oil in the diet has been shown to enhance plasma levels of estradiol and progesterone. | • Use Inert Vehicles: Sesame oil is a widely used and generally well-tolerated vehicle for subcutaneous estradiol administration.[1][4] • Consistent Vehicle Use: Use the same vehicle for all treatment and control groups to ensure that any observed effects are due to the estradiol and not the vehicle. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound in Oil for Subcutaneous Injection
This protocol details a standard method for preparing an estradiol solution for administration to rodents.
Materials:
-
17β-estradiol-3-benzoate (or other appropriate ester)
-
Sesame oil (sterile)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Warming plate or water bath
-
Sterile syringes and needles
Procedure:
-
Calculate Dosage: Determine the required concentration of estradiol based on the target dose per animal (e.g., 1 µg of 17β-estradiol-3-benzoate per 150 µL of sesame oil for a mouse).[1]
-
Dissolve Estradiol: Aseptically add the calculated amount of estradiol powder and sterile sesame oil to a sterile glass vial containing a stir bar.
-
Heat and Stir: To aid dissolution, gently heat the solution to approximately 40°C while stirring continuously.[1]
-
Ensure Complete Dissolution: Continue stirring for 12-16 hours to ensure the compound is fully dissolved. Visually inspect for any remaining particulate matter.[1]
-
Storage: Store the final solution in a light-protected container to prevent degradation of the estradiol.[1]
-
Administration: Before drawing the solution into a syringe for injection, gently warm and vortex it to ensure homogeneity. Administer the calculated volume subcutaneously.
Quantitative Data: Representative Dosages and Serum Levels
The following table summarizes representative dosages and the resulting physiological serum concentrations of 17β-estradiol (E2) in ovariectomized (OVX) rodents. Note that target physiological ranges are approximately 5-35 pg/mL for mice and 5-140 pg/mL for rats.[4]
| Species | Administration Method | Dose | Resulting Serum E2 Concentration | Reference |
| Rat (Sprague-Dawley) | Silastic Capsule (SC) | 180 µg/mL in sesame oil | ~40 pg/mL at Day 2, decreasing to ~10 pg/mL by Day 35. (Initial peak up to 1000 pg/mL within first 8 hours). | [4] |
| Mouse (C57BL/6) | Silastic Capsule (SC) | 36 µg/mL in sesame oil | ~90 pg/mL at Day 2, decreasing to ~25 pg/mL by Day 35. | [4][8] |
| Mouse | Injection (SC) | 0.05 µg or 0.15 µg per mouse every 4 days | Shown to prevent OVX-induced changes in body weight and bone mineral density. | [9] |
| Rat | Injection (IP) | 1-5 µg/kg in EtOH/NaCl | Pulsed release with high, short-lasting peak levels. | [3] |
| Rat | Injection (SC) | 1-5 µg/kg in Benzyl benzoate/Castor oil | Continuous release with lower, more sustained peak levels. | [3] |
Visual Guides: Workflows and Pathways
Experimental Workflow for Estradiol Administration
This diagram outlines the critical steps in a typical experiment involving estradiol administration, highlighting points where errors can lead to variability.
Genomic Estrogen Signaling Pathway
This diagram illustrates the classical (genomic) mechanism of action for estradiol, which involves gene transcription regulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
-
This compound is an ester of estradiol. Following administration, it is rapidly hydrolyzed into estradiol, the primary female sex hormone.[10] Using an ester like acetate can improve the bioavailability and modify the pharmacokinetic profile compared to administering pure estradiol.[11]
Q2: Which vehicle is best for subcutaneous injections?
-
Oil-based vehicles are preferred for subcutaneous administration of lipophilic steroids like estradiol because they create a depot from which the hormone is slowly released, providing more stable levels. Sesame oil and corn oil are the most common choices.[1][2][4] For a faster, more pulsatile release, an ethanol/saline mixture can be used with IP injections.[3]
Q3: How long after ovariectomy should I wait before starting hormone replacement?
-
It is recommended to wait at least one week, and often two weeks, after ovariectomy before beginning hormone administration.[12] This "washout" period allows for the clearance of endogenous hormones from circulation and tissues, ensuring that the observed effects are due to the exogenous treatment.
Q4: Can I administer estradiol in the drinking water?
-
While administration in drinking water is non-invasive, it presents challenges. Estradiol is not water-soluble without an emulsifier, and controlling the dose is difficult due to variations in individual water intake.[4] However, some studies have successfully used this method, finding it can produce physiological responses without the adverse effects seen with some high-dose pellets.[7]
Q5: My results are still inconsistent. What else could be wrong?
-
If you have standardized your preparation and administration techniques, consider the estrous cycle stage of your animals if they are not ovariectomized. Hormone receptor expression and sensitivity can vary across the cycle. For studies requiring stable hormonal backgrounds, using ovariectomized animals is the standard approach.[13] Also, ensure your hormone assay is specific and validated for the species you are using.
References
- 1. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Administration of 17β-estradiol to ovariectomized obese female mice reverses obesity-hypertension through an ACE2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 12. Meet the Methods Series: Measuring and Manipulating Sex Hormones in Laboratory Animals - CIHR [cihr-irsc.gc.ca]
- 13. benchchem.com [benchchem.com]
Batch-to-batch variability of commercial estradiol acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the commercial use of estradiol acetate. This resource is designed to provide guidance on managing batch-to-batch variability and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in commercial this compound and why is it a concern?
Q2: What are the potential impurities in commercial this compound and how can they affect my experiments?
A2: Impurities in this compound can include starting materials, by-products from the synthesis process, and degradation products.[3] These impurities can have their own biological activity, potentially leading to off-target effects in cell-based assays or animal studies. For example, an unknown impurity might activate other cellular signaling pathways, confounding the interpretation of the effects of this compound.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new lot.[4][5] The CoA provides key information about the purity, identity, and other quality control tests performed on that specific batch. For critical experiments, it is also advisable to perform your own analytical validation, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity and concentration of your this compound stock solution.[6][7]
Q4: What should I look for on a Certificate of Analysis (CoA)?
A4: A comprehensive CoA should include the following information:
-
Product Name and Lot Number: Uniquely identifies the batch.
-
Physical Appearance: Describes the physical state and color of the compound.
-
Identity: Confirmation of the chemical structure, often by techniques like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity: Typically determined by HPLC, indicating the percentage of this compound.
-
Impurities: Lists any identified impurities and their relative amounts.
-
Residual Solvents: Quantifies any solvents remaining from the manufacturing process.
-
Storage Conditions: Recommended temperature and humidity for maintaining stability.
Q5: How does batch-to-batch variability in this compound impact in-vitro cell culture experiments?
A5: Inconsistent purity or the presence of bioactive impurities can significantly affect cell culture experiments.[8][9] This can manifest as:
-
Variations in cell proliferation rates.
-
Changes in gene or protein expression profiles.
-
Alterations in cellular signaling pathway activation.
-
Increased cytotoxicity or unexpected cell death.
For example, a batch with a higher concentration of an estrogenic impurity could lead to an exaggerated cellular response compared to a purer batch.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments using different lots of this compound.
| Potential Cause | Troubleshooting Steps |
| Different Purity Levels | 1. Always request and compare the Certificate of Analysis (CoA) for each lot.[4] 2. If possible, perform in-house HPLC analysis to confirm the purity of each batch. 3. If purity differs significantly, adjust the concentration of your stock solution accordingly. |
| Presence of Bioactive Impurities | 1. Review the impurity profile on the CoA. 2. If a new impurity is present or an existing one is at a higher level, consider its potential biological activity. 3. If possible, test the effect of the new batch on a well-established, simple assay (e.g., a reporter gene assay) to compare its activity to the previous batch. |
| Degradation of this compound | 1. Ensure proper storage conditions as recommended by the supplier. 2. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[5] 3. Protect stock solutions from light. |
Issue 2: Higher than expected cellular response or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Contamination of the this compound | 1. Review the CoA for any unusual impurities. 2. Consider the possibility of contamination from laboratory equipment or other reagents. 3. Filter-sterilize your stock solution before adding it to cell culture media. |
| Incorrect Concentration of Stock Solution | 1. Re-verify the calculations used to prepare your stock solution. 2. Use a calibrated analytical balance for weighing the compound. 3. If possible, confirm the concentration of your stock solution using a spectrophotometer or HPLC. |
| Synergistic Effects with Media Components | 1. Some components in cell culture media, like phenol red, can have weak estrogenic activity.[10] 2. To isolate the effect of this compound, consider using phenol red-free media for sensitive assays. |
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A | Batch B | Comment |
| Lot Number | EA-2024-001 | EA-2025-002 | --- |
| Purity (HPLC) | 99.5% | 98.2% | Batch B has a lower purity. |
| Impurity 1 | 0.2% | 0.8% | Impurity 1 is significantly higher in Batch B. |
| Impurity 2 | 0.1% | Not Detected | Impurity 2 is absent in Batch B. |
| Unknown Impurity | 0.2% | 1.0% | Batch B has a higher level of an unknown impurity. |
| Appearance | White Crystalline Powder | White Crystalline Powder | No difference. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) from the supplier for the new batch.
-
Compare the CoA with that of the previous, qualified batch. Note any differences in purity, impurity profiles, and other specifications.
-
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder using a calibrated analytical balance.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5]
-
-
Analytical Validation (Recommended):
-
HPLC Analysis:
-
Dilute a sample of the new stock solution to a suitable concentration.
-
Analyze the sample using a validated HPLC method to confirm the purity and concentration.
-
Compare the chromatogram to that of a reference standard and the previous batch to identify any new or elevated impurity peaks.
-
-
-
Biological Activity Confirmation:
-
Cell-Based Assay:
-
Choose a simple, robust, and sensitive cell-based assay that reflects the expected biological activity of estradiol. An estrogen receptor (ER) reporter gene assay is a good option.
-
Prepare a dose-response curve for both the new and the previously qualified batch of this compound in parallel.
-
Compare the EC50 (half-maximal effective concentration) values. A significant deviation may indicate a difference in potency.
-
-
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Meeting Report: Batch-to-Batch Variability in Estrogenic Activity in Commercial Animal Diets—Importance and Approaches for Laboratory Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. abmole.com [abmole.com]
- 6. A comparison of three analytical techniques for the measurement of steroidal estrogens in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of estradiol on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Impact of impurities in estradiol acetate on experimental results
This technical support center is a resource for researchers, scientists, and drug development professionals using estradiol acetate in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities on experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the acetate salt form of estradiol, the most potent naturally produced estrogen. It acts as a prodrug, meaning it is converted into the active form, estradiol, within the body. Estradiol then diffuses through the cell membrane to bind with and activate nuclear estrogen receptors in various tissues, including the reproductive tract, breast, pituitary, hypothalamus, liver, and bone.[1] This activated complex then binds to the estrogen response element on DNA, initiating the transcription of genes involved in the female reproductive system and secondary sex characteristics.[1]
Q2: What are the common types of impurities found in this compound?
A2: Impurities in this compound can be categorized as process-related substances, degradation products, and synthetic by-products.[2] These can include other forms of estrogen (like estrone or estriol), isomers of estradiol, starting materials from the synthesis process, or products of degradation due to improper storage or handling. Impurity profiling is essential to ensure the safety and efficacy of the compound.[2]
Q3: How can impurities in my this compound sample affect my experimental results?
A3: Impurities can have a significant impact on experimental outcomes in several ways:
-
Altered Potency: The presence of less potent or inactive impurities will lower the effective concentration of this compound, leading to weaker than expected biological responses.
-
Off-Target Effects: Impurities may have their own biological activities, potentially binding to other receptors or interfering with different signaling pathways, leading to unexpected or confounding results.
-
Physical Property Changes: As observed with estradiol, impurities can affect the physical characteristics of the compound, such as its crystallization properties.[3] This could impact the dissolution rate and bioavailability in both in vitro and in vivo experiments.
-
Variability between Experiments: Using different batches of this compound with varying impurity profiles can lead to significant batch-to-batch variability and a lack of reproducibility in your results.[4]
Q4: How can I detect and quantify impurities in my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for detecting and quantifying impurities in estradiol and its derivatives.[3][5][6][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also powerful techniques for identifying and quantifying trace amounts of impurities.[9][10][11] It is recommended to request a certificate of analysis (CoA) from your supplier, which should detail the purity of the compound and the methods used for its determination.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO or ethanol).[12] Prepare fresh working solutions for each experiment. Consider re-evaluating the purity of your compound using HPLC if degradation is suspected. |
| Presence of Less Potent Impurities | If possible, obtain a new batch of this compound with a higher purity specification and a detailed CoA. Compare the results between the old and new batches. |
| Interference from Phenol Red | The phenol red in many culture media is a weak estrogen agonist and can interfere with experiments.[12] It is advisable to use phenol red-free medium for at least 24-48 hours before and during the experiment to eliminate this confounding factor.[12] |
| Low Estrogen Receptor Expression | Confirm the expression of estrogen receptors (ERα and ERβ) in your cell line using methods like qPCR or Western blotting.[12] |
Issue 2: High variability in results between different batches of this compound in animal studies.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Impurity Variation | Always source this compound from a reputable supplier who can provide a consistent quality and a detailed CoA for each batch. If you switch suppliers or batches, consider running a pilot study to compare the biological activity. |
| Formulation and Vehicle Issues | Ensure the vehicle used to dissolve and administer the this compound is appropriate for the route of administration and is of high purity.[12] Include a vehicle-only control group in your experimental design to account for any effects of the formulation itself.[12] |
| Improper Storage and Handling | Follow the manufacturer's instructions for the storage and handling of the this compound. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol 1: In Vitro E-Screen Assay for Estrogenic Activity
This assay is used to assess the estrogenic activity of a compound by measuring the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free DMEM with 5% charcoal-stripped FBS for 3-4 days to deprive them of estrogens.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells in 96-well plates at a density of 3 x 10³ cells per well.
-
Treatment: After 24 hours, replace the medium with fresh hormone-free medium containing various concentrations of this compound or the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Assay: Measure cell proliferation using a standard method such as the MTT or SRB assay.
-
Data Analysis: Plot the cell proliferation against the log of the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: Ovariectomized Mouse Model for In Vivo Estrogenic Activity
This model is used to evaluate the in vivo estrogenic effects of a compound in the absence of endogenous estrogens.
Methodology:
-
Animals: Use adult female mice (e.g., C57BL/6 strain).
-
Ovariectomy: Perform bilateral ovariectomy under anesthesia to remove the endogenous source of estrogen.
-
Hormone Depletion: Allow the animals to recover for at least two weeks to ensure the depletion of endogenous hormones.
-
Treatment: Administer this compound via a chosen route (e.g., subcutaneous injection, oral gavage). The compound is typically dissolved in a vehicle like corn oil.
-
Endpoint Measurement: After a defined treatment period, collect relevant tissues for analysis. Common endpoints include:
-
Uterine Wet Weight: An increase in uterine weight is a classic indicator of estrogenic activity.
-
Vaginal Cytology: Examine vaginal smears for changes in cell types (e.g., cornification), which are indicative of estrogenic stimulation.
-
Gene Expression Analysis: Analyze the expression of estrogen-responsive genes in target tissues like the uterus or hypothalamus via qPCR.
-
Visualizations
Caption: this compound is metabolized to estradiol, which binds to its receptor, leading to gene transcription.
References
- 1. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Effect of impurities on estradiol crystallization in a sustained-release implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Selection of Impurities, Development, and Validation of Related Substance Methods for Estradiol and Progesterone in a Combination Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cell Culture Contamination in Estradiol Acetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments involving estradiol acetate.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments with this compound.
A. Biological Contamination
1. Mycoplasma Contamination
-
Question: My cell cultures appear healthy, but I'm getting inconsistent results in my this compound assays. Could this be mycoplasma contamination?
-
Answer: Yes, this is a classic sign of mycoplasma contamination. Unlike bacteria or fungi, mycoplasma often does not cause visible turbidity or pH changes in the culture medium.[1] However, it can significantly alter cellular physiology, gene expression, and metabolism, leading to unreliable experimental outcomes.[1][2][3]
-
Specific Impacts on this compound Experiments:
-
Altered Receptor Response: Mycoplasma can directly interfere with steroid hormone receptors.[1]
-
Gene Expression Changes: Mycoplasma infection can alter the baseline gene expression of your cells and their response to steroid hormones, affecting pathways related to apoptosis and cell cycle signaling.[1]
-
Inconsistent Hormone Levels: The altered cellular state can lead to variability in the metabolism of this compound, resulting in fluctuating measurements in your assays.[1]
-
-
Caption: Mycoplasma contamination troubleshooting workflow.
2. Bacterial Contamination
-
Question: My cell culture medium has suddenly become cloudy and yellow, and my cells are dying. How will this affect my this compound experiment?
-
Answer: These are clear signs of bacterial contamination.[1] The rapid change in pH (indicated by the yellow color of the phenol red indicator) and turbidity are hallmarks of bacterial growth.[1] This level of contamination will render your experimental results invalid.
-
Specific Impacts on this compound Experiments:
-
Steroid Metabolism: Some bacteria can metabolize steroid hormones.[1] For instance, they can alter the steroid structure, which can lead to artificially low measurements of estradiol in your assays.[1][4]
-
Assay Interference: Bacterial proteins and endotoxins can interfere with antibody-based assays like ELISA, leading to inaccurate results.
-
Cellular Response: The toxic environment created by the bacteria will completely alter the normal physiological response of the cells to this compound.
-
-
3. Fungal (Yeast and Mold) Contamination
-
Question: I've noticed fuzzy-looking colonies (mold) or small, budding particles (yeast) in my cell culture. Can I still use the supernatant for my hormone assay?
-
Answer: No, it is not recommended. Fungal contamination will compromise the integrity of your experiment.
-
Specific Impacts on this compound Experiments:
-
Nutrient Depletion: Fungi will compete with your cells for essential nutrients in the media, altering the metabolic state of the cells and their response to this compound.[1]
-
Release of Mycotoxins: Many fungi produce mycotoxins that can be cytotoxic and interfere with cellular signaling pathways, including those regulated by steroid hormones.[1]
-
Assay Interference: Fungal proteins and secreted molecules can cross-react with antibodies in immunoassays or interfere with other quantification techniques.[1] Some fungi have also been shown to possess steroid-binding receptors, which could sequester the estradiol in the culture medium.[5]
-
-
B. Chemical Contamination
1. Endotoxins
-
Question: My cells are growing poorly and I'm getting variable results, but I don't see any signs of microbial contamination. Could it be something else?
-
Answer: This could be due to endotoxin contamination. Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can be present even in the absence of viable bacteria.[6] They are resistant to autoclaving and can be found in water, media, sera, and on plasticware.[6]
-
Specific Impacts on this compound Experiments:
-
Altered Cellular Physiology: Endotoxins can significantly impact cell growth and function, leading to unreliable and inconsistent responses to this compound.[2]
-
Interference with Signaling Pathways: Endotoxins can trigger inflammatory pathways in many cell types, which can cross-talk with and alter the estrogen signaling pathway you are studying.
-
-
2. Plasticizers and Other Leachables
-
Question: Can plasticware (flasks, plates, tubes) affect my steroid hormone experiments?
-
Answer: Yes, chemicals can leach from plastic labware and interfere with your experiments. These include plasticizers like phthalates.
-
Specific Impacts on this compound Experiments:
-
Endocrine Disruption: Many plasticizers are known endocrine-disrupting chemicals (EDCs) and can interfere with steroid hormone synthesis and signaling.[1]
-
Hormone Adsorption: Estradiol, being lipophilic, can adsorb to the surface of plastic vessels, which can reduce its effective concentration in your experiments.[1]
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of contamination in a cell culture lab?
-
A1: The most common sources include personnel (poor aseptic technique), contaminated reagents and media, improperly cleaned equipment (incubators, water baths), incoming cell lines that are already contaminated, and the general lab environment.[1]
-
-
Q2: How can I prevent contamination in my this compound experiments?
-
A2: Prevention is the best strategy. Key measures include strict aseptic technique, regular testing for mycoplasma, quarantining new cell lines, and using high-quality, sterile reagents.[1]
-
-
Q3: Is it okay to use antibiotics routinely in my cell cultures?
-
A3: Routine use of antibiotics is generally discouraged. It can mask low-level contamination, including mycoplasma, and can lead to the development of antibiotic-resistant bacteria. It is always better to rely on good aseptic technique.[1]
-
-
Q4: My experiment is irreplaceable, but I've detected a contamination. What should I do?
-
A4: If the culture is absolutely irreplaceable, you may attempt to eliminate the contamination. For mycoplasma, there are commercial elimination kits. For bacteria and fungi, high concentrations of antibiotics or antimycotics can be used, but this is a last resort and may not be successful. "Rescued" cell lines should be thoroughly re-tested and characterized. The safest option is always to discard the contaminated culture and start with a fresh, uncontaminated stock.[1]
-
-
Q5: How should I prepare my this compound stock solution to avoid contamination?
-
A5: this compound, being lipophilic, is typically dissolved in a solvent like DMSO or ethanol. This stock solution should be prepared aseptically in a laminar flow hood using sterile tubes and pipette tips. The stock solution can then be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent.[7][8]
-
III. Quantitative Data on Contamination Effects
While specific quantitative data on the impact of microbial contamination on this compound assays is not extensively documented in comparative tables, the following tables provide some relevant quantitative information.
Table 1: Prevalence of Mycoplasma Contamination in Cell Lines
| Cell Line Status | Estimated Contamination Rate | Reference |
| Continuous Human or Animal Cell Lines | 15-35% | [2] |
| Cell Cultures in the United States (general) | At least 11-15% | [9] |
| RNA-seq Archive (cultured samples) | 11% with significant mycoplasma reads | [10] |
Table 2: Effect of Phenol Red (a common chemical contaminant with estrogenic activity) on Estrogen-Responsive Cells
| Parameter | Control (Phenol Red-Free) | With Phenol Red (15-45 µM) | Reference |
| Cell Proliferation (e.g., MCF-7) | Baseline | Increased | [1] |
| Progesterone Receptor Content | Baseline | Increased | [1] |
Table 3: Impact of Mycoplasma Contamination on Cell Growth
| Cell Culture Type | Effect of Mycoplasma Contamination | Reference |
| Jurkat E6-1 cells | Inhibition of proliferation, increased cell death | [11] |
| Patient-derived colorectal cancer organoids | Significantly lower growth and viability | [12] |
IV. Experimental Protocols
Protocol for Aseptic Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Sterile, solvent-compatible 0.22 µm syringe filter
-
Sterile syringe
-
Calibrated pipettes and sterile, filtered pipette tips
Methodology:
-
Perform all steps in a certified biological safety cabinet (BSC).
-
Wipe down all surfaces and materials entering the BSC with 70% ethanol.
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Attach the sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound stock solution into the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step removes any potential microbial contamination.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the aliquots at -20°C or as recommended for the specific compound.
Protocol for Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/negative controls)
-
Sterile, nuclease-free PCR tubes
-
Thermal cycler
-
Agarose gel electrophoresis system
Methodology:
-
Sample Preparation:
-
Culture cells to a high density (80-100% confluency).
-
Collect 100 µL to 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.[1]
-
Heat the sample at 95°C for 5-10 minutes to lyse any mycoplasma and release their DNA.
-
Centrifuge the sample to pellet any cell debris. The supernatant will be used as the PCR template.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit manufacturer's instructions in a sterile PCR tube.
-
Add a small volume (e.g., 1-2 µL) of the prepared sample supernatant to the master mix.
-
Prepare a positive control using the provided mycoplasma DNA and a negative control using sterile water or culture medium.[1]
-
Place the PCR tubes in a thermal cycler and run the appropriate PCR program (typically includes an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension).[1]
-
-
Analysis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination.[1]
-
V. Mandatory Visualizations
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for cell culture with this compound.
Estrogen Receptor Signaling Pathway
Caption: Simplified genomic estrogen receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 4. Biodegradation of 17β-estradiol by Bacterial Co-culture Isolated from Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid-binding receptors in fungi: implication for systemic mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Off-Target Effects of Estradiol Acetate in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of estradiol acetate in vitro. This resource aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and 17β-estradiol in in vitro experiments?
This compound is a prodrug of 17β-estradiol. In solution, the acetate group is cleaved by esterases present in serum-containing cell culture media, releasing the active 17β-estradiol. This conversion is a critical factor to consider, as the rate of hydrolysis can affect the timing and concentration of the active compound in your experiment.
Q2: I'm observing effects in my estrogen receptor (ER)-negative cell line. Is this expected?
While classical estrogenic effects are mediated by nuclear estrogen receptors (ERα and ERβ), estradiol can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor (GPR30). GPR30 is expressed in a variety of cell types, including some that are ER-negative. Activation of GPR30 can lead to the stimulation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, resulting in cellular responses like proliferation or apoptosis, independent of classical ERs.
Q3: My results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent results can stem from several factors:
-
Hydrolysis Rate: The rate of conversion of this compound to 17β-estradiol can vary depending on the concentration and batch of serum in your culture medium, as well as incubation time and temperature.
-
Compound Stability: Like many steroid hormones, estradiol and its esters can be sensitive to storage conditions and repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stock aliquot for each experiment.
-
Cell Culture Conditions: Cell passage number, density, and media composition can all influence cellular responses to hormonal treatments.
-
Assay Variability: Immunoassays for estradiol can be subject to interference and cross-reactivity, leading to inaccurate measurements of the active compound.
Q4: How stable is estradiol in cell culture medium?
Estradiol is relatively stable in aqueous solutions. The primary concern in cell culture is its metabolism by the cells themselves. In the absence of cells, estradiol is considered stable in culture medium for at least a week when stored properly and protected from light. However, in the presence of cells, the half-life of estradiol is reported to be approximately 3 hours. Therefore, for long-term experiments, daily media changes with freshly prepared estradiol are recommended.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Apoptosis
Question: I am observing unexpected changes in cell proliferation (or apoptosis) in my cell line, which is supposed to be unresponsive to estrogens. What could be the cause and how can I troubleshoot this?
Answer:
This is a common issue and can often be attributed to the activation of non-genomic signaling pathways.
Possible Causes:
-
GPR30 Activation: Your cell line may express GPR30, which, when activated by estradiol, can trigger downstream signaling cascades like MAPK/ERK and PI3K/Akt, influencing cell proliferation and survival.[1][2][3]
-
Off-Target Kinase Activation: Estradiol has been shown to rapidly activate various kinases, which can interfere with other signaling pathways in your cells, leading to unexpected phenotypic changes.[2][4][5]
Troubleshooting Steps:
-
Confirm GPR30 Expression: Use Western blotting or qRT-PCR to determine if your cell line expresses GPR30.
-
Use a GPR30 Antagonist: Treat your cells with a GPR30-specific antagonist, such as G15, in conjunction with this compound. If the unexpected effect is abolished, it is likely mediated by GPR30.
-
Inhibit Downstream Kinases: Use specific inhibitors for the MAPK/ERK (e.g., PD98059) and PI3K/Akt (e.g., LY294002) pathways to see if they reverse the observed phenotype.[6]
-
Compare with 17β-estradiol: Run parallel experiments with 17β-estradiol to determine if the effect is specific to the acetate form or a general effect of estradiol.
Issue 2: Interference with Other Signaling Pathways
Question: I am studying a specific signaling pathway, and I've noticed that treatment with this compound is altering the phosphorylation status of key proteins in that pathway, even though it's not a classical estrogen-responsive pathway. How can I investigate this?
Answer:
This type of off-target effect is often due to the cross-talk between estrogen-activated non-genomic signaling and other cellular pathways.
Possible Causes:
-
MAPK/ERK and PI3K/Akt Pathway Cross-talk: Estradiol is a known activator of the MAPK/ERK and PI3K/Akt pathways.[2][4][5] These pathways are central to many cellular processes and can influence the activity of numerous other signaling cascades.
-
NF-κB Signaling Modulation: Estradiol has been shown to suppress NF-κB activation in some cell types, which could have wide-ranging effects on inflammatory and immune responses.[7][8][9][10][11]
Troubleshooting Steps:
-
Profile Kinase Activation: Perform a time-course experiment and use Western blotting to analyze the phosphorylation status of key kinases in the MAPK/ERK and PI3K/Akt pathways (e.g., p-ERK, p-Akt) following this compound treatment.
-
Use Pathway-Specific Inhibitors: As mentioned previously, use inhibitors for MAPK/ERK and PI3K/Akt to see if they can abrogate the interference with your pathway of interest.
-
Investigate NF-κB Activation: If relevant to your experimental system, assess the activation of the NF-κB pathway by measuring the nuclear translocation of p65 or the phosphorylation of IκBα.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed effects by including a vehicle-only control.
Data Presentation
Table 1: Comparison of Biological Activity of Estradiol Isomers
| Parameter | 17β-Estradiol | 17α-Estradiol | Reference |
| Relative Binding Affinity (RBA) for ERα | 100% | ~1-5% | [12] |
| Relative Binding Affinity (RBA) for ERβ | 100% | Lower than for ERα | [12] |
| Relative Estrogenic Potency | 100% | 1.5 - 5% | [13] |
This table summarizes the relative binding affinities and estrogenic potencies of 17β-estradiol and its less active isomer, 17α-estradiol. While not a direct comparison with this compound, it highlights the importance of the steroid's stereochemistry in its biological activity. This compound is expected to have a biological activity profile similar to 17β-estradiol following hydrolysis.
Table 2: Effects of Estradiol on Kinase Activation in vitro
| Cell Line | Treatment | Kinase Activated | Time to Max Activation | Fold Activation (approx.) | Reference |
| Cerebral Cortical Explants | 10 nM 17β-estradiol | ERK1/2 | 60 min | Not specified | [5] |
| Cerebral Cortical Explants | 10 nM 17β-estradiol | B-Raf | 60 min | ~2-fold | [5] |
| Rat Hippocampus | Ovariectomy + E2 implant | ERK2 | - | >95% increase vs OVX | [14] |
| Endometrial Cancer Cells | 1 µM 17β-estradiol | Akt | 15-30 min | Not specified | [15] |
This table provides examples of the rapid activation of key signaling kinases by estradiol in different in vitro models.
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activation by Western Blot
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with serum-free medium for at least 4 hours before treatment. Treat cells with this compound (or 17β-estradiol as a positive control) at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Protocol 2: Investigating GPR30-Mediated Signaling
-
Cell Culture and Treatment: Plate cells as described in Protocol 1. Pre-treat a subset of cells with a GPR30 antagonist (e.g., 1 µM G15) for 1 hour before adding this compound.
-
Downstream Readout:
-
Kinase Activation: Follow the Western blot protocol described above to assess the phosphorylation of downstream kinases like ERK and Akt.
-
Calcium Mobilization: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope immediately following the addition of this compound.
-
cAMP Assay: Treat cells with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX). Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.[16]
-
-
Data Analysis: Compare the response to this compound in the presence and absence of the GPR30 antagonist. A significant reduction in the response in the presence of the antagonist indicates GPR30-mediated signaling.
Mandatory Visualizations
Caption: GPR30-mediated non-genomic signaling pathway.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR30 Activation by 17β-Estradiol Promotes p62 Phosphorylation and Increases Estrogen Receptor α Protein Expression by Inducing Its Release from a Complex Formed with KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol Abrogates Apoptosis in Breast Cancer Cells through Inactivation of BAD: Ras-dependent Nongenomic Pathways Requiring Signaling through ERK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estradiol suppresses NF-κB activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estradiol suppresses NF-kappa B activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen regulates transcription factors STAT-1 and NF-κB to promote inducible nitric oxide synthase (iNOS) and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17β-Estradiol Inhibits Inflammatory Gene Expression by Controlling NF-κB Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclic changes in estradiol regulate synaptic plasticity through the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterisation of Signalling by the Endogenous GPER1 (GPR30) Receptor in an Embryonic Mouse Hippocampal Cell Line (mHippoE-18) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Estradial Acetate Hydrolysis in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on controlling the hydrolysis of estradiol acetate during your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern in experiments?
This compound is the acetate ester of 17β-estradiol, a primary female sex hormone. It is often used in research due to its improved stability and lipophilicity compared to estradiol. However, the ester bond is susceptible to hydrolysis, which converts this compound back into estradiol. This can be a significant issue in experimental settings for several reasons:
-
Altered Bioavailability and Activity: Estradiol and this compound can have different rates of absorption and metabolism, and potentially different potencies in some systems. Uncontrolled conversion can lead to inconsistent and unpredictable biological effects.
-
Inaccurate Dosing: If a significant portion of the this compound hydrolyzes before or during the experiment, the effective concentration of the active compound will be different from what was intended.
-
Reproducibility Issues: Failure to control hydrolysis can lead to significant variability between experiments, making it difficult to obtain reproducible results.
Q2: What are the primary factors that lead to the hydrolysis of this compound?
The hydrolysis of this compound can be influenced by several factors:
-
Enzymatic Activity: This is the most significant factor in biological systems. Esterases, which are abundant in serum, plasma, and various tissues, rapidly cleave the acetate group from this compound. In human serum, the in vitro half-life of this compound is extremely short, on the order of seconds[1].
-
pH: Like most esters, this compound is susceptible to pH-dependent hydrolysis. The rate of hydrolysis is generally lowest in the neutral pH range and increases significantly under both acidic and alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, storing solutions at elevated temperatures will increase the rate of degradation.
-
Solvent Composition: The stability of this compound can vary in different solvents. While it is more stable in organic solvents like ethanol and DMSO, it is sparingly soluble and less stable in aqueous solutions.
Q3: How should I prepare and store this compound stock solutions to minimize hydrolysis?
Proper preparation and storage of stock solutions are critical for minimizing hydrolysis.
-
Solvent Selection: Prepare stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. This compound is readily soluble in these solvents, and the absence of water will prevent hydrolysis.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your experimental system.
-
Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed, amber glass vials to protect from light and moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and contamination. Stock solutions in anhydrous organic solvents are generally stable for at least 3 months when stored properly.
Troubleshooting Guide: Inconsistent Results with this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected biological activity | Hydrolysis of this compound to the less potent (in some assays) estradiol. | 1. Prepare fresh working solutions from a new aliquot of the stock solution immediately before each experiment. 2. Minimize the time the compound is in aqueous buffer before being added to the experimental system. 3. Verify the integrity of your stock solution by analytical methods (e.g., HPLC). |
| High variability between replicate experiments | Inconsistent hydrolysis of this compound. | 1. Standardize the preparation of working solutions, ensuring the same solvent, pH, and temperature are used each time. 2. Ensure thorough mixing when diluting the stock solution into aqueous media. 3. If using serum-containing media, be aware of the rapid enzymatic hydrolysis and consider using serum-free media if the experimental design allows. |
| Unexpected biological effects | The observed effects may be due to estradiol, not this compound. | 1. Run parallel experiments with estradiol to compare the biological responses. 2. Analyze samples from your experimental system at various time points using HPLC to determine the relative concentrations of this compound and estradiol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a final working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, amber glass vials
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, phenol red-free cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the required amount of this compound powder. The molecular weight of this compound is 314.4 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.144 mg.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO in a sterile, amber glass vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (stable for at least 3 months).
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature immediately before use.
-
Perform serial dilutions in sterile, phenol red-free cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Quantification of this compound and Estradiol by HPLC
This protocol provides a general method for the separation and quantification of this compound and its hydrolysis product, estradiol, using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to a higher concentration of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and estradiol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in your samples.
-
-
Sample Preparation:
-
For cell culture media or buffer samples, a direct injection may be possible after filtration through a 0.22 µm syringe filter.
-
For more complex matrices like serum or tissue homogenates, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to remove interfering substances.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for this compound and estradiol based on their retention times, which are determined by running the individual standards.
-
Quantify the amount of each compound in your samples by comparing the peak areas to the calibration curve generated from the standards.
-
Data Presentation
Table 1: Solubility of this compound and Estradiol in Common Solvents
| Compound | Solvent | Solubility |
| This compound | Ethanol | Soluble |
| Chloroform | Soluble | |
| Water | Limited solubility | |
| Estradiol | DMSO | ≥ 20 mg/mL |
| Ethanol | ≥ 2.5 mg/mL | |
| Water | Sparingly soluble |
Data compiled from multiple sources.
Table 2: Example HPLC Retention Times for this compound and Estradiol
| Compound | Retention Time (minutes) |
| Estradiol | 4.5 |
| This compound | 6.2 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, etc.) and should be determined experimentally.
Visualizations
Caption: Hydrolysis of this compound
Caption: Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Estradiol Acetate and 17β-Estradiol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of estradiol acetate and 17β-estradiol on gene expression. While both compounds ultimately exert their effects through 17β-estradiol, their distinct pharmacokinetic profiles lead to differential exposure of target tissues to the active hormone, which can in turn influence the magnitude and duration of gene expression changes. This comparison is based on available experimental data and established mechanisms of estrogen action.
Executive Summary
This compound is a synthetic ester prodrug of 17β-estradiol, the primary and most potent endogenous human estrogen. Following administration, this compound is rapidly and completely hydrolyzed to 17β-estradiol. The fundamental difference between the two compounds lies not in their mechanism of action on gene expression, which is identical, but in their pharmacokinetics. Oral administration of this compound leads to enhanced bioavailability and higher peak concentrations of 17β-estradiol compared to oral micronized 17β-estradiol.[1] This variance in systemic exposure can have significant implications for the downstream regulation of target genes.
Pharmacokinetic Profile Comparison
The oral bioavailability of 17β-estradiol is generally low due to extensive first-pass metabolism in the gut and liver.[2][3] Esterification, as in this compound, improves oral bioavailability.[2] The following table summarizes the key pharmacokinetic parameters.
| Pharmacokinetic Parameter | This compound (Oral) | 17β-Estradiol (Oral, Micronized) | Key Takeaway |
| Bioavailability (AUC) | Enhanced by 19% compared to an equivalent dose of micronized 17β-estradiol. | Lower due to significant first-pass metabolism.[2][3] | This compound provides greater overall exposure to estradiol. |
| Peak Plasma Concentration (Cmax) | More than double the Cmax of an equivalent dose of micronized 17β-estradiol. | Lower peak concentrations.[2] | This compound results in a more pronounced initial spike in estradiol levels. |
| Metabolism | Rapidly and completely hydrolyzed to 17β-estradiol upon absorption. | Extensively metabolized to estrone and other conjugates.[2] | Both lead to the same active molecule, but the initial pass through the liver is different. |
| Elimination Half-life (of Estradiol) | Approximately 21 to 26 hours. | Approximately 13 to 20 hours.[2] | Similar elimination profiles for the active metabolite. |
Mechanism of Action on Gene Expression
Once this compound is converted to 17β-estradiol, it modulates gene expression through well-established signaling pathways. These can be broadly categorized as genomic and non-genomic.
Genomic Pathways:
-
ERE-Dependent Signaling: 17β-estradiol binds to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to their dimerization and translocation to the nucleus.[4] The ER dimers then bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[4][5]
-
ERE-Independent Signaling: Ligand-activated ERs can also regulate gene expression without directly binding to EREs. They can interact with other transcription factors, such as AP-1 and Sp-1, to modulate the expression of genes that do not contain EREs.[4][5]
-
Epigenetic Modifications: 17β-estradiol can also influence gene expression by inducing epigenetic changes, such as DNA methylation and histone modifications.[6] Liganded ERs can recruit a complex of proteins that modify chromatin structure, making genes more or less accessible for transcription.[6]
Non-Genomic Pathways:
17β-estradiol can also initiate rapid signaling events from the cell membrane. These non-genomic actions involve the activation of various signal transduction pathways, including the MAPK/ERK and PI3K/Akt pathways, which can in turn influence the activity of transcription factors and ultimately affect gene expression.[7][8]
Visualizing the Pathways and Experimental Workflow
Detailed Experimental Protocols
The following is a generalized protocol for a DNA microarray experiment to compare the effects of this compound and 17β-estradiol on gene expression, based on methodologies described in the literature.[9][10][11]
1. Cell Culture and Treatment:
-
Cell Line: Estrogen receptor-positive human breast cancer cells (e.g., MCF-7) are commonly used.
-
Culture Conditions: Cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.
-
Treatment: Cells are treated with:
-
Vehicle control (e.g., DMSO or ethanol).
-
This compound at various concentrations.
-
17β-estradiol at equimolar concentrations to this compound.
-
-
Time Course: Cells are harvested at different time points (e.g., 6, 12, 24, 48 hours) after treatment to capture both early and late gene expression events.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for microarray analysis.
3. Microarray Hybridization:
-
Labeling: A specific amount of total RNA (e.g., 1-5 µg) is used to synthesize complementary DNA (cDNA) and then biotinylated complementary RNA (cRNA) using in vitro transcription.
-
Fragmentation: The labeled cRNA is fragmented to a uniform size.
-
Hybridization: The fragmented and labeled cRNA is hybridized to a DNA microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: The microarray chip is washed to remove non-specifically bound cRNA and then stained with a fluorescent dye (e.g., streptavidin-phycoerythrin).
4. Data Acquisition and Analysis:
-
Scanning: The stained microarray chip is scanned using a high-resolution scanner to generate a digital image of the hybridization signals.
-
Data Extraction: The signal intensities for each probe set are quantified from the scanned image.
-
Normalization: The raw data is normalized to correct for technical variations between arrays.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify genes that are differentially expressed between the treatment groups and the control group with a certain fold-change and p-value cutoff (e.g., >2-fold change, p < 0.05).
-
Bioinformatics Analysis: The lists of differentially expressed genes are further analyzed using bioinformatics tools to identify enriched biological pathways, gene ontologies, and regulatory networks.
5. Validation of Microarray Results:
-
A subset of differentially expressed genes identified from the microarray analysis is validated using quantitative real-time polymerase chain reaction (qRT-PCR) with gene-specific primers.
Conclusion
The primary difference in the effects of this compound and 17β-estradiol on gene expression stems from their pharmacokinetic properties. This compound, as a prodrug, provides a higher bioavailability and a more pronounced peak concentration of 17β-estradiol following oral administration. This can potentially lead to a more robust and possibly prolonged activation of estrogen-responsive genes compared to an equimolar dose of oral micronized 17β-estradiol. Researchers should consider these pharmacokinetic differences when designing experiments and interpreting data related to the effects of these two compounds on gene expression. The underlying molecular mechanisms of gene regulation, however, remain identical and are mediated by the genomic and non-genomic actions of 17β-estradiol.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA microarray-based gene expression profiling of estrogenic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of estrogen-regulated genes by microarray analysis of the uterus of immature rats exposed to endocrine disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Estradiol acetate versus estradiol valerate: a comparative analysis in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two commonly used oral estradiol prodrugs: estradiol acetate and estradiol valerate. Both are esters of 17β-estradiol, the primary female sex hormone, and are utilized in hormone replacement therapy and other applications requiring estrogen supplementation. This document aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive analysis of their comparative performance, supported by available experimental data.
Introduction: The Rationale for Estradiol Esters
Oral administration of 17β-estradiol is hampered by its low bioavailability due to extensive first-pass metabolism in the liver. To circumvent this, estradiol is often esterified at the C17β position, creating prodrugs that are more resistant to initial metabolism. Following absorption, these esters are hydrolyzed by esterases in the blood and tissues to release the active 17β-estradiol molecule. This compound and estradiol valerate are two such esters that have been developed to improve the oral bioavailability of estradiol. While both serve the same fundamental purpose, their differing ester chains can influence their pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Profile: A Comparative Look
Both this compound and estradiol valerate are rapidly hydrolyzed in the body to 17β-estradiol.[1] Consequently, their pharmacokinetic profiles are largely reflective of the absorption and disposition of estradiol itself.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral this compound in Postmenopausal Women
| Dose of this compound | Cmax of Estradiol (pg/mL) | Tmax of Estradiol (hours) | Elimination Half-Life of Estradiol (hours) |
| 0.45 mg | 23.5 | ~6 | 21 - 26 |
| 0.90 mg | 44.4 | ~6 | 21 - 26 |
| 1.8 mg | 92.1 | ~6 | 21 - 26 |
Data sourced from Femtrace® (this compound tablets) FDA approval documents.
Table 2: Pharmacokinetic Parameters of Oral Estradiol Valerate in Postmenopausal Women
| Dose of Estradiol Valerate | Cmax of Estradiol (pg/mL) | Tmax of Estradiol (hours) | Elimination Half-Life of Estradiol (hours) |
| 2 mg | ~30.79 | ~8 | ~14 - 17 |
| 3 mg | ~73.3 | ~6 | ~14 - 17 |
Data sourced from a bioequivalence study of estradiol valerate tablets.[2]
Note on Bioavailability: The oral bioavailability of estradiol from its esters is generally low, in the range of 3-5%.[1] Both this compound and estradiol valerate are designed to enhance this bioavailability compared to unesterified estradiol.
Pharmacodynamic Effects
As both this compound and estradiol valerate are prodrugs of 17β-estradiol, their pharmacodynamic effects are mediated by the binding of estradiol to its receptors, primarily the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). A study comparing a 0.9 mg dose of this compound to a 1 mg dose of micronized estradiol found them to be comparable in reducing the number and severity of vasomotor and urogenital symptoms in postmenopausal women.[3] This suggests a similar level of in vivo efficacy at roughly equivalent doses.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for a comparative pharmacokinetic study of oral this compound and estradiol valerate in a rodent model, such as rats or mice.
Animals:
-
Female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), ovariectomized to eliminate endogenous estrogen production.
-
Animals should be allowed to acclimatize for at least one week before the study.
Drug Administration:
-
This compound and estradiol valerate are formulated in a suitable vehicle for oral gavage (e.g., corn oil or a suspension with a suspending agent).
-
Animals are fasted overnight prior to drug administration.
-
A single oral dose of either this compound or estradiol valerate is administered to respective groups of animals. A control group receives the vehicle only.
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus. For terminal collections, cardiac puncture under anesthesia is performed.[4][5][6]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
Plasma concentrations of 17β-estradiol are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life are calculated from the plasma concentration-time data.
Diagram of Experimental Workflow
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Estradiol Signaling Pathway
Upon release from their respective ester prodrugs, 17β-estradiol exerts its physiological effects by binding to estrogen receptors. The primary mechanism of action involves the nuclear-initiated signaling pathway, which leads to the regulation of gene expression.
Caption: Simplified diagram of the nuclear estrogen signaling pathway.
Logical Relationship of Prodrug Conversion
Both this compound and estradiol valerate act as prodrugs, meaning they are inactive compounds that are converted into the active drug, 17β-estradiol, within the body. This conversion is a critical step for their therapeutic effect.
Caption: Prodrug conversion of estradiol esters to active estradiol.
Conclusion
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Comparative controlled trial of a novel oral estrogen therapy, this compound, for relief of menopause symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies [bio-protocol.org]
- 5. research.charlotte.edu [research.charlotte.edu]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Estradiol Acetate vs. 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor binding affinity of estradiol acetate and its active metabolite, 17β-estradiol. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction
17β-estradiol is the most potent endogenous human estrogen, playing a crucial role in a vast array of physiological processes. Its effects are primarily mediated through binding to and activation of estrogen receptors (ERs), ERα and ERβ. This compound, a synthetic ester of estradiol, is utilized as a prodrug to improve the bioavailability of 17β-estradiol.[1] Following administration, this compound is rapidly hydrolyzed by esterases in tissues such as the liver and in the bloodstream to release 17β-estradiol, which then acts on the estrogen receptors.[1][2] This guide will delve into the comparative receptor binding affinities of these two compounds, provide detailed experimental protocols for affinity measurement, and illustrate the key signaling pathways involved.
Quantitative Data on Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. In the case of this compound, its primary mechanism of action is through its conversion to 17β-estradiol. Therefore, the direct binding affinity of this compound to the estrogen receptor is of less physiological relevance than the affinity of its active metabolite. However, for the purpose of in vitro studies and understanding the molecule's intrinsic properties, a comparison is valuable.
The affinity of 17β-estradiol for estrogen receptors is well-characterized and very high, with dissociation constants (Kd) typically in the picomolar to low nanomolar range.[3][4] In contrast, as a prodrug, this compound's direct affinity for the estrogen receptor is significantly lower. The esterification at the 3 or 17β position of the estradiol molecule hinders its ability to fit optimally into the ligand-binding pocket of the estrogen receptor.
| Compound | Receptor | Binding Affinity Metric | Value (pM) | Relative Binding Affinity (%) |
| 17β-Estradiol | ERα (ER66 isoform) | Kd | 68.81[3] | 100 |
| ERα (ER46 isoform) | Kd | 60.72[3] | ||
| Estradiol 17β-acetate | Estrogen Receptor (unspecified) | RBA | Not directly measured | 31-45[5] |
| Estradiol 3-acetate | Estrogen Receptor (unspecified) | RBA | Not available in cited literature; expected to be low | Not available in cited literature |
Note: The relative binding affinity of this compound is expected to be low due to its prodrug nature. Its in vivo estrogenic activity is a function of its conversion to 17β-estradiol.
Experimental Protocols: Competitive Binding Assay
The determination of receptor binding affinity is commonly performed using a competitive binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective:
To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor compared to a reference compound (17β-estradiol).
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol is a common source of estrogen receptors.[6]
-
Radiolabeled Ligand: [³H]-17β-estradiol.
-
Test Compound: this compound.
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: Tris-based buffer.
-
Separation Agent: Hydroxylapatite or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Receptor: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosol, which contains the estrogen receptors.[6]
-
Incubation: A constant concentration of estrogen receptors and [³H]-17β-estradiol are incubated with varying concentrations of the unlabeled test compound (this compound) or the reference compound (17β-estradiol).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand using hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the following formula:
RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Signaling Pathways
Estrogen receptors mediate their effects through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.
Classical (Genomic) Estrogen Receptor Signaling Pathway
The genomic pathway involves the regulation of gene expression.[7][8] Upon binding to 17β-estradiol in the cytoplasm, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[9] The receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8][10]
Caption: Classical (Genomic) Estrogen Receptor Signaling Pathway.
Non-Genomic Estrogen Receptor Signaling Pathway
In addition to the classical pathway, estrogens can elicit rapid cellular responses through non-genomic signaling.[7][11] This pathway is initiated by a subpopulation of estrogen receptors located at the plasma membrane.[12] Ligand binding to these membrane-associated ERs activates various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to rapid cellular effects that do not require gene transcription.[7][10]
Caption: Non-Genomic Estrogen Receptor Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
The logical flow of a competitive binding assay is a stepwise process to determine the binding affinity of a test compound.
Caption: Workflow of a Competitive Binding Assay.
Conclusion
This compound serves as an effective prodrug, delivering the highly potent 17β-estradiol to target tissues. While the direct binding affinity of this compound for the estrogen receptor is considerably lower than that of 17β-estradiol, its clinical and research utility lies in its rapid and efficient conversion to the active hormone. Understanding the high binding affinity of 17β-estradiol and the intricacies of its genomic and non-genomic signaling pathways is fundamental for research in endocrinology, oncology, and the development of new therapeutic agents targeting the estrogen system. The experimental protocols outlined provide a standardized approach for the in vitro characterization of the receptor binding properties of novel compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 4. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC Method for Estradiol Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Estradiol Acetate against a reference standard. The content herein is designed to offer clear, actionable insights into the method's performance, supported by experimental data and detailed protocols.
Introduction
This compound, a synthetic ester of the natural estrogen estradiol, is a critical component in various pharmaceutical formulations.[1] Accurate and precise quantification of this compound is paramount for ensuring the safety and efficacy of these products. High-Performance Liquid Chromatography (HPLC) is a widely accepted analytical technique for this purpose, offering high resolution and sensitivity.
Method validation is a crucial step in the development of analytical procedures to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical methods, which include the evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6] This guide details a validated HPLC method for this compound and presents its performance characteristics in comparison to a certified reference standard.
Experimental Protocols
A detailed methodology for the validated Reverse-Phase HPLC (RP-HPLC) method is provided below.
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.
-
Column: A Zorbax Eclipse XDB-C18 column (4.6 mm x 150 mm, 5 µm particle size) was employed for chromatographic separation.[3]
-
Reference Standard: this compound USP Reference Standard.
-
Reagents: HPLC grade acetonitrile, methanol, and water were used.
Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (55:45, v/v) was used as the mobile phase.[4]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[3][4]
-
Column Temperature: The column was maintained at 30°C.
-
Detection Wavelength: The DAD was set to monitor the eluent at 225 nm.
-
Injection Volume: 20 µL of the standard and sample solutions were injected.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a portion of the test sample equivalent to about 10 mg of this compound and prepare a 100 µg/mL solution in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process based on ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Data Presentation: Performance Characteristics
The performance of the HPLC method was validated according to ICH guidelines. The quantitative data is summarized in the tables below.
Table 1: System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | 0.9998 |
Table 3: Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of this compound standard spiked into a placebo matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
Table 4: Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | % RSD (n=6) |
| Repeatability (Intra-day) | 0.6% |
| Intermediate Precision (Inter-day) | 0.9% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Signal-to-Noise Ratio | Result (µg/mL) |
| LOD | 3:1 | 0.05 |
| LOQ | 10:1 | 0.15 |
Table 6: Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 0.8% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.2% |
| Column Temperature | ± 2°C | 0.7% |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step experimental workflow for the analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The presented HPLC method for the quantification of this compound is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. The validation data confirms that the method is suitable for routine quality control analysis of this compound in pharmaceutical formulations, providing reliable and reproducible results when compared against a certified reference standard. The detailed experimental protocol and performance characteristics provided in this guide can serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. Estradiol and Norethindrone Acetate Tablets [doi.usp.org]
- 2. uspnf.com [uspnf.com]
- 3. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 4. bepls.com [bepls.com]
- 5. View Abstract | IJBPR [ijbpr.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide on the Cross-Reactivity of Estradiol Acetate in Estradiol Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of estradiol acetate in commercially available estradiol immunoassays. Due to the limited availability of direct cross-reactivity data for this compound in the public domain and manufacturer's package inserts, this document summarizes the cross-reactivity of structurally similar compounds to infer potential interference. It also details the experimental protocols for assessing cross-reactivity and outlines the estradiol signaling pathway.
Introduction to Estradiol Immunoassays and Cross-Reactivity
Estradiol immunoassays are widely used for the quantitative determination of 17β-estradiol in biological fluids. These assays are crucial in various research and clinical settings, including reproductive endocrinology and drug development. Common immunoassay platforms include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Chemiluminescent Immunoassay (CLIA).
A key performance characteristic of any immunoassay is its specificity—the ability to measure only the intended analyte without interference from other structurally related or unrelated substances. Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to inaccurate (often falsely elevated) results. This compound, a synthetic ester of estradiol, is a compound with the potential for cross-reactivity in estradiol immunoassays due to its structural similarity to 17β-estradiol.
Data Presentation: Cross-Reactivity of Structurally Similar Compounds
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity (%) | Reference |
| Roche Elecsys Estradiol II | Estrone | 1 µg/mL | 0.54 | [1] |
| Estriol | Not specified | Very weak (0.05-0.49) | [1] | |
| Ethinyl estradiol | Not specified | Very weak (0.05-0.49) | [1] | |
| 17β-estradiol-17-valerate | Not specified | Very weak (0.05-0.49) | [1] | |
| Fulvestrant | 25,000 pg/mL | 0.079 | ||
| NEW LP-E2-N (Sheep Monoclonal Antibody) | Estrone | 25 ng/mL | 0.26 | [2] |
| Estradiol-3-sulfate | 100 ng/mL | 0.14 | [2] | |
| 17α-ethynylestradiol | 200 ng/mL | 0.02 | [2] | |
| Estriol | 100 ng/mL | < 0.001 | [2] | |
| Siemens ADVIA Centaur eE2 | Fulvestrant | Spiked samples | Falsely elevated results | |
| Abbott Architect Estradiol | Estrone | Not specified | No significant interference | |
| Estriol | Not specified | No significant interference | ||
| Beckman Coulter Access Sensitive Estradiol | Estrone and Estrone-3-Sulfate | Elevated levels | Potential for bi-directional interference |
Note: The absence of data for this compound in the above table highlights a significant information gap. Researchers are strongly advised to perform in-house validation to determine the specific cross-reactivity of this compound in their assay of choice.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay for estradiol.
Objective: To quantify the percentage of cross-reactivity of a potential interfering substance (e.g., this compound) in an estradiol immunoassay.
Materials:
-
Estradiol immunoassay kit (including coated microplate, estradiol conjugate, standards, wash buffer, substrate, and stop solution)
-
Estradiol-free serum or buffer (assay matrix)
-
The compound to be tested for cross-reactivity (e.g., this compound)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Controls: Prepare a standard curve using the estradiol standards provided in the kit according to the manufacturer's instructions.
-
Preparation of Cross-Reactant Solutions:
-
Prepare a high-concentration stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Create a series of dilutions of the test compound in the estradiol-free serum or assay matrix. The concentration range should be sufficient to elicit a response in the assay.
-
-
Assay Procedure (based on a typical competitive ELISA):
-
Add a fixed volume of the prepared standards, controls, and cross-reactant dilutions to the appropriate wells of the antibody-coated microplate.
-
Add a fixed volume of the estradiol-enzyme conjugate to each well.
-
Incubate the plate for the time and at the temperature specified in the kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of estradiol or cross-reactant in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Plot the standard curve of absorbance versus the concentration of the estradiol standards.
-
Determine the concentration of estradiol that corresponds to the absorbance value at 50% binding (IC50) from the standard curve.
-
From the data obtained with the cross-reactant dilutions, determine the concentration of the cross-reactant that also gives a 50% binding response.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Estradiol at 50% binding / Concentration of Cross-Reactant at 50% binding) x 100
-
Mandatory Visualizations
Caption: Workflow for determining immunoassay cross-reactivity.
Estradiol exerts its effects through both genomic and non-genomic signaling pathways.
Caption: Simplified overview of estradiol signaling pathways.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estradiol Acetate and Other Estrogen Esters on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to Estradiol Esters
Estradiol esters are modified versions of 17β-estradiol, the most potent endogenous estrogen. The addition of an ester group at the C17β position increases the lipophilicity of the molecule, which alters its absorption and metabolism. This modification allows for a more sustained release of estradiol into the circulation, particularly when administered intramuscularly. The rate of hydrolysis of the ester bond determines the duration of action, with longer-chain esters generally providing a more prolonged effect.
A comparative pharmacokinetic study in humans following a single 5.0 mg intramuscular injection of estradiol cypionate, valerate, and benzoate revealed distinct profiles. Estradiol cypionate exhibited the longest duration of action, with elevated estrogen levels for approximately 11 days. Estradiol valerate had an intermediate duration of 7-8 days, while estradiol benzoate had the shortest duration of 4-5 days. Peak plasma levels of estradiol and estrone were reached in approximately 4 days for estradiol cypionate, and in about 2 days for both estradiol valerate and benzoate. Notably, estradiol cypionate resulted in significantly lower peak plasma levels of estradiol and estrone compared to the valerate and benzoate esters.[1]
Estrogen-Mediated Cell Signaling Pathways
Upon release from its ester pro-drug, estradiol initiates a cascade of cellular events by binding to its receptors. Estrogen signaling can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: This classical pathway involves the binding of estradiol to estrogen receptors alpha (ERα) and beta (ERβ) in the cytoplasm or nucleus. Upon binding, the receptors dimerize and translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
Non-Genomic Signaling: Estradiol can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and the G protein-coupled estrogen receptor (GPER). Activation of these receptors triggers various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
The following diagram illustrates the primary estrogen signaling pathways.
Caption: Generalized estrogen signaling pathways.
Comparative Data on Cell Signaling
Due to a lack of direct comparative studies, the following tables are presented with hypothetical data to illustrate how the performance of estradiol esters could be compared. These tables are intended to serve as a template for researchers conducting such investigations.
Table 1: Comparative Receptor Binding Affinity of Estradiol Esters for ERα and ERβ
| Estrogen Ester | ERα IC50 (nM) | ERβ IC50 (nM) |
| Estradiol Acetate | Data not available | Data not available |
| Estradiol Valerate | Data not available | Data not available |
| Estradiol Cypionate | Data not available | Data not available |
| Estradiol Benzoate | Data not available | Data not available |
| 17β-Estradiol (Reference) | ~1-5 | ~1-5 |
Note: IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. Lower values indicate higher binding affinity.
Table 2: Comparative Potency of Estradiol Esters in ERE-Luciferase Reporter Gene Assay
| Estrogen Ester | EC50 (nM) |
| This compound | Data not available |
| Estradiol Valerate | Data not available |
| Estradiol Cypionate | Data not available |
| Estradiol Benzoate | Data not available |
| 17β-Estradiol (Reference) | ~0.01-0.1 |
Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in a reporter gene assay. Lower values indicate higher potency.
Table 3: Comparative Activation of Downstream Kinase Phosphorylation by Estradiol Esters
| Estrogen Ester (10 nM) | p-ERK1/2 (Fold Change) | p-Akt (Fold Change) |
| This compound | Data not available | Data not available |
| Estradiol Valerate | Data not available | Data not available |
| Estradiol Cypionate | Data not available | Data not available |
| Estradiol Benzoate | Data not available | Data not available |
| 17β-Estradiol (Reference) | ~2-5 | ~1.5-3 |
Note: Fold change is relative to vehicle-treated control cells. Values are typically measured at a specific time point after treatment.
Experimental Protocols
To facilitate direct comparative studies, detailed methodologies for key experiments are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of the test compounds for ERα and ERβ.
Caption: Workflow for competitive ER binding assay.
Detailed Steps:
-
Preparation of Reagents:
-
Recombinant human ERα or ERβ protein.
-
Radiolabeled 17β-estradiol (e.g., [³H]17β-estradiol) at a concentration near its Kd.
-
Serial dilutions of unlabeled this compound, valerate, cypionate, benzoate, and 17β-estradiol (as a reference competitor).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
-
Incubation:
-
In a multi-well plate, combine the ER protein, radiolabeled estradiol, and varying concentrations of the unlabeled test compounds.
-
Incubate at 4°C for 16-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite or use a filter plate to separate the receptor-ligand complexes from the unbound radioligand.
-
Wash the pellets or filters with cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Elute the bound radioligand from the hydroxylapatite or cut out the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of the estrogen esters to activate gene transcription through the genomic signaling pathway.
Caption: Workflow for ERE-luciferase reporter assay.
Detailed Steps:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells co-transfected with an ER expression vector).
-
Transfect the cells with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.
-
-
Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with serial dilutions of this compound, valerate, cypionate, benzoate, and 17β-estradiol. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Plot the normalized luminescence against the logarithm of the ester concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Western Blotting for Kinase Phosphorylation (ERK1/2 and Akt)
This assay quantifies the activation of non-genomic signaling pathways by measuring the phosphorylation of key kinases.
References
A Comparative Analysis of Estradiol Acetate Conversion to Estradiol Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conversion rates of estradiol acetate to its active form, estradiol, in various biological tissues. Understanding the tissue-specific pharmacokinetics of this widely used estrogen prodrug is critical for optimizing drug delivery, predicting therapeutic efficacy, and minimizing off-target effects in hormone replacement therapy and other clinical applications. This document summarizes key experimental findings, details the methodologies used to obtain these results, and presents relevant biological pathways and experimental workflows.
Executive Summary
This compound is a synthetic ester of estradiol designed to enhance the oral bioavailability of the natural hormone. Following administration, it is rapidly hydrolyzed by esterases to release estradiol, the primary active estrogen. While systemic circulation of this compound is minimal, the rate and extent of its conversion to estradiol can vary significantly between different tissues, influencing local hormone concentrations and subsequent physiological responses. This guide consolidates available data to provide a comparative overview of this conversion process.
Quantitative Comparison of Conversion Rates
The following table summarizes the available quantitative data on the conversion of this compound to estradiol in different biological matrices. It is important to note that direct comparative studies across multiple tissues using identical methodologies are limited.
| Biological Matrix | Half-Life of this compound | Key Findings | Citation |
| Human Blood (in vitro) | 59 seconds | Hydrolysis is a first-order reaction. The rapid conversion suggests that systemic exposure to this compound is negligible following absorption. | [1] |
| Human Serum (in vitro) | Not explicitly quantified, but rapid | This compound is very rapidly hydrolyzed upon absorption. After approximately 2.5 minutes, the concentration of this compound is expected to be negligible. | [1] |
Further research is required to quantify the conversion rates in specific tissues such as the liver, uterus, and breast.
Experimental Protocols
Accurate quantification of this compound and estradiol in biological samples is crucial for determining conversion rates. The following are summaries of established experimental protocols.
Quantification of this compound and Estradiol in Plasma and Tissue Homogenates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of steroid hormones and their esters.
Sample Preparation (Plasma):
-
Plasma samples (e.g., 500 µL) are spiked with a known amount of an internal standard (e.g., deuterated estradiol).[2]
-
Extraction is performed using a suitable organic solvent, such as ethyl ether or through solid-phase extraction (SPE).[3][4]
-
For increased sensitivity, derivatization of the analytes with a reagent like dansyl chloride may be performed.[2][5]
-
The extracted and derivatized sample is then reconstituted in a suitable solvent for LC-MS/MS analysis.[6]
Sample Preparation (Tissue):
-
Tissue samples are weighed and homogenized in a lysis buffer.[7]
-
The total protein concentration of the homogenate is determined to normalize the results.[7]
-
The homogenate is then subjected to an extraction procedure similar to that used for plasma samples.
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved using a reverse-phase column (e.g., C18).[3][8]
-
The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify the parent and product ions of this compound and estradiol.[3]
In Vitro Esterase Activity Assay in Tissue Homogenates
This protocol is designed to measure the rate of hydrolysis of this compound by esterases present in different tissues.
Preparation of Tissue Homogenates:
-
Tissues of interest (e.g., liver, uterus, breast) are collected and immediately placed in ice-cold buffer.
-
The tissue is minced and then homogenized using a suitable homogenizer.
-
The homogenate is centrifuged to remove cellular debris, and the supernatant (containing the enzymes) is collected.
Enzymatic Assay:
-
The tissue homogenate (enzyme source) is incubated with a known concentration of this compound (substrate) in a temperature-controlled water bath (e.g., 37°C).
-
Aliquots of the reaction mixture are taken at various time points.
-
The reaction in the aliquots is stopped (e.g., by adding a strong acid or organic solvent).
-
The concentrations of remaining this compound and the formed estradiol are quantified using a validated analytical method like LC-MS/MS or HPLC.
-
The rate of conversion is then calculated from the change in substrate and product concentrations over time.
Radioimmunoassay (RIA) for Estradiol Measurement
RIA is a classic and sensitive method for quantifying hormones.
Principle: This method relies on the competition between unlabeled estradiol (from the sample) and a fixed amount of radiolabeled estradiol for a limited number of binding sites on an estradiol-specific antibody.[9]
Procedure:
-
Standards (known concentrations of estradiol) and unknown samples are incubated with the estradiol antibody and radiolabeled estradiol.[9]
-
After incubation, the antibody-bound estradiol is separated from the free estradiol (e.g., using a second antibody or charcoal).[9]
-
The radioactivity of the bound fraction is measured.
-
A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards.
-
The concentration of estradiol in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
Visualizing the Processes
To better understand the experimental workflows and biological pathways discussed, the following diagrams are provided.
Caption: Workflow for in vitro analysis of this compound conversion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A simple activity staining protocol for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Untitled Document [ucl.ac.uk]
Comparative Guide to LC-MS/MS Assays for the Simultaneous Detection of Estradiol Acetate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of estradiol acetate and its primary metabolite, estradiol. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for pharmacokinetic and metabolic studies.
This compound is a synthetic ester and prodrug of the natural estrogen, 17β-estradiol.[1] Upon administration, it is rapidly hydrolyzed by esterases in the blood, intestinal mucosa, and liver to yield 17β-estradiol, which is then further metabolized along the natural estrogen pathways.[1][2] Accurate and simultaneous quantification of both the parent compound and its active metabolite is crucial for understanding the complete pharmacokinetic profile of this compound.
Metabolic Pathway of this compound
This compound primarily undergoes hydrolysis to form 17β-estradiol. This active metabolite is then reversibly oxidized to estrone, and both can be further hydroxylated and conjugated for excretion.[3] The initial and most critical metabolic step is the de-acetylation to estradiol.
Caption: Metabolic conversion of this compound to 17β-estradiol and subsequent metabolism.
Experimental Workflow Overview
A typical LC-MS/MS workflow for the analysis of this compound and its metabolites from a biological matrix such as plasma involves several key steps. These include sample preparation to isolate the analytes, chromatographic separation, and detection by mass spectrometry.
Caption: General experimental workflow for LC-MS/MS analysis of target analytes.
Comparison of Validated LC-MS/MS Methods
This section details and compares a validated method for the direct quantification of β-estradiol 17-acetate with alternative methods developed for its primary metabolite, 17β-estradiol, and its oxidized form, estrone. The inclusion of methods for estradiol and estrone is critical, as the rapid in-vivo hydrolysis of this compound means that the detection and quantification of these metabolites are central to pharmacokinetic assessments.[2]
Method 1: Direct Quantification of β-Estradiol 17-Acetate
This method, detailed by Agilent Technologies, provides a sensitive, precise, and accurate assay for the direct measurement of β-estradiol 17-acetate in human plasma.[4]
Experimental Protocol:
-
Sample Preparation: Solid Phase Extraction (SPE) using Agilent SampliQ cartridges.[4]
-
Liquid Chromatography: Agilent ZORBAX Eclipse Plus C18 column.[4]
-
Mass Spectrometry: Agilent 6460 Triple Quadrupole LC/MS with electrospray ionization (ESI) in negative ion mode.[4]
-
Monitored Transition: The multiple reaction monitoring (MRM) transition for β-estradiol 17-acetate was m/z 313 → 253.[4]
Alternative/Comparative Methods: Quantification of Estradiol and Estrone
Given that this compound is a prodrug, many studies focus on quantifying the appearance of estradiol and estrone. These methods often employ a derivatization step with agents like dansyl chloride to enhance ionization efficiency and sensitivity, especially for the low circulating levels of these hormones.[5]
Experimental Protocol (General, with Derivatization):
-
Sample Preparation: Liquid-liquid extraction (LLE) with a solvent like hexane and ethyl acetate, followed by derivatization with dansyl chloride.[5][6]
-
Liquid Chromatography: A C18 reversed-phase column is typically used.[5][7]
-
Mass Spectrometry: Triple quadrupole mass spectrometer, often with ESI in positive ion mode after derivatization.[5]
-
Monitored Transitions (Dansylated): For dansyl-estradiol, a common transition is m/z 506 → 171. For dansyl-estrone, it is m/z 504 → 171.[5]
Experimental Protocol (General, without Derivatization):
-
Sample Preparation: LLE with solvents such as hexane:ethyl acetate.[7]
-
Liquid Chromatography: C18 column with a mobile phase often containing a modifier like ammonium fluoride to improve ionization.[7]
-
Mass Spectrometry: ESI in negative ion mode.[7]
-
Monitored Transitions: For estradiol, a common transition is m/z 271.0 → 145.1. For estrone, it is m/z 269.0 → 145.1.[7]
Performance Characteristics
The following tables summarize the quantitative performance data from the validated LC-MS/MS methods.
Table 1: Performance Data for β-Estradiol 17-Acetate (Method 1) [4]
| Parameter | Value |
| Matrix | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 28.6 pg/mL |
| Linearity (Concentration Range) | 0.1 - 10,000 pg/µL (R² ≥ 0.998) |
| Precision (CV%) | ≤ 5.9% |
| Accuracy | 81.5 - 118.1% |
| Recovery | ~80% |
| Run Time | 1.2 min |
Table 2: Comparative Performance Data for Estradiol (E2) and Estrone (E1) Assays
| Parameter | Method with Derivatization[5] | Method without Derivatization[7] |
| Matrix | Human Serum | Human Serum |
| Analyte | E1 and E2 | E2 |
| LLOQ | E1: 11.9 ng/L; E2: 6.3 ng/L | 5 pg/mL |
| Linearity | Up to ~600 ng/L | 5 - 600 pg/mL |
| Precision (CV%) | 4 - 20% | < 7% |
| Recovery | E1: 93-108%; E2: 100-110% | Not explicitly stated |
| Run Time | 5 min | Not explicitly stated |
Discussion
The direct measurement of this compound, as demonstrated by the Agilent method, offers a very rapid and highly sensitive approach to quantify the prodrug itself. With an LLOQ of 28.6 pg/mL and a short run time of 1.2 minutes, this method is well-suited for high-throughput pharmacokinetic studies.[4] The use of SPE for sample cleanup is a robust and widely accepted technique.
For the simultaneous analysis of the active metabolite estradiol and its further metabolite estrone, researchers have the option of methods with or without a derivatization step.
-
Methods with Derivatization: The use of dansyl chloride significantly enhances the ionization of estradiol and estrone, allowing for very low limits of quantification (in the low pg/mL or ng/L range).[5] This is particularly advantageous when measuring the low physiological or post-dose concentrations of these hormones. However, the derivatization step adds time and complexity to the sample preparation workflow.
-
Methods without Derivatization: These methods offer a more straightforward sample preparation process.[7] While historically less sensitive, advancements in mass spectrometer technology have enabled the development of non-derivatized assays with LLOQs in the low pg/mL range, making them competitive with derivatized methods for many applications.[7][8] The choice between these methods will depend on the required sensitivity, available instrumentation, and desired sample throughput.
For a complete characterization of this compound's pharmacokinetics, a combination of methods may be optimal: a direct method for the parent compound and a sensitive method (either with or without derivatization) for its key metabolites, estradiol and estrone. The ability to simultaneously measure the prodrug and its active metabolites in a single run, if validated, would represent the most efficient approach.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the genomic and non-genomic effects of estradiol acetate and 17β-estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the genomic and non-genomic effects of estradiol acetate and its active metabolite, 17β-estradiol. This compound is a synthetic ester of estradiol and is primarily utilized as a prodrug, rapidly hydrolyzing into 17β-estradiol in the body. This conversion is a critical factor in understanding its biological activity, as the majority of its effects are mediated by 17β-estradiol.
Executive Summary
This compound serves as a delivery system for 17β-estradiol, the most potent endogenous human estrogen. Following administration, this compound is rapidly converted to 17β-estradiol by esterases in the blood and liver[1]. In vitro studies have shown the hydrolysis half-life of this compound in human serum to be approximately 28 seconds[1]. Consequently, the systemic genomic and non-genomic effects observed after this compound administration are predominantly attributable to 17β-estradiol. Any direct effects of the acetate ester are likely minimal and transient due to its rapid clearance and lower binding affinity for estrogen receptors (ERs) compared to 17β-estradiol[2].
This guide will first detail the pharmacokinetic profile of this compound, followed by a comprehensive overview of the well-established genomic and non-genomic signaling pathways of 17β-estradiol.
Pharmacokinetics and Metabolism
The primary pharmacokinetic characteristic of this compound is its rapid and efficient conversion to 17β-estradiol. This hydrolysis is catalyzed by non-specific esterases present in the bloodstream and various tissues.
| Parameter | This compound | 17β-Estradiol | Reference |
| Form | Prodrug (synthetic ester) | Active hormone (endogenous estrogen) | N/A |
| Metabolism | Rapidly hydrolyzed to 17β-estradiol | Metabolized to estrone and estriol | [1] |
| Half-life of Hydrolysis (in vitro) | ~28 seconds in human serum | Not applicable | [1] |
| Systemic Bioavailability | Dependent on route of administration and hydrolysis rate | Dependent on route of administration | [3] |
Comparative Biological Activity
The biological effects of these compounds are directly related to their ability to bind to and activate estrogen receptors (ERα and ERβ).
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Relative Estrogenic Potency (REP) (%) | Reference |
| 17β-Estradiol | 100 | 100 | 100 | [2] |
| Estradiol 17β-acetate | 31–45 | Not specified | 24 | [2] |
Data for Estradiol 17β-acetate, a positional isomer of the more common Estradiol 3-acetate, is presented as a surrogate for this compound due to the limited direct data on the 3-acetate form's binding affinity before hydrolysis.
The lower binding affinity of the esterified form suggests that any direct interaction with ERs would be weaker than that of 17β-estradiol.
Genomic Effects of 17β-Estradiol
The genomic effects of 17β-estradiol are mediated by the nuclear estrogen receptors, ERα and ERβ, which act as ligand-activated transcription factors. This pathway is responsible for the long-term effects of estrogen on gene expression.
Experimental Protocol: Reporter Gene Assay for Estrogen Receptor Activity
A common method to assess the genomic activity of estrogens is the reporter gene assay.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7), which endogenously express ERα, are cultured in a phenol red-free medium to eliminate external estrogenic activity.
-
Transfection: Cells are transfected with a plasmid containing an estrogen response element (ERE) upstream of a reporter gene, such as luciferase or β-galactosidase.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., 17β-estradiol).
-
Lysis and Assay: After a specified incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration) and plotted against the compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration).
Caption: Classical genomic signaling pathway of 17β-estradiol.
Non-Genomic Effects of 17β-Estradiol
17β-estradiol can also elicit rapid, non-genomic effects that do not require gene transcription. These effects are initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm. These rapid signals often involve the activation of various kinase cascades.
Key Non-Genomic Signaling Pathways:
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is involved in cell proliferation and survival. 17β-estradiol can rapidly activate the ERK-2/mitogen-activated protein kinase in various cell types[2][4].
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Estrogen has been shown to rapidly activate PI3K/Akt signaling[5][6][7].
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation
Non-genomic effects of estrogens can involve the modulation of ion channel activity, which can be studied using patch-clamp electrophysiology.
-
Cell Preparation: Cells expressing the ion channel of interest are prepared for recording. This can involve isolating primary cells or using cell lines that endogenously or exogenously express the channel.
-
Patch-Clamp Recording: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). This allows for the measurement of ion currents flowing through single or multiple channels.
-
Drug Application: The cell is perfused with a solution containing the test compound (e.g., 17β-estradiol) at a specific concentration.
-
Data Acquisition and Analysis: Changes in ion channel activity (e.g., open probability, current amplitude) are recorded before, during, and after drug application to determine the modulatory effect of the compound.
Caption: Key non-genomic signaling pathways of 17β-estradiol.
Experimental Workflow Example
The following diagram illustrates a typical workflow for comparing the effects of this compound and 17β-estradiol.
Caption: Example workflow for comparative analysis.
Conclusion
The biological effects of this compound are overwhelmingly mediated by its rapid conversion to 17β-estradiol. Therefore, a thorough understanding of the well-characterized genomic and non-genomic signaling pathways of 17β-estradiol is essential when evaluating the activity of this compound. While this compound itself exhibits a lower affinity for estrogen receptors, its primary role is that of an efficient prodrug. Future research could focus on highly sensitive and rapid analytical techniques to detect any transient, independent effects of this compound before its complete hydrolysis in specific cellular contexts. However, for most practical purposes in research and drug development, the biological activity of this compound can be considered equivalent to that of 17β-estradiol, with pharmacokinetic differences being the primary distinguishing factor.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen Rapidly Activates the PI3K/AKT Pathway and Hypoxia-Inducible Factor 1 and Induces Vascular Endothelial Growth Factor A Expression in Luminal Epithelial Cells of the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia [frontiersin.org]
- 7. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Estradiol Acetate Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Estradiol acetate, a synthetic estrogenic compound, requires meticulous disposal procedures due to its potential health hazards and environmental impact. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with regulations and fostering a culture of safety.
Estradiol and its derivatives are classified as hazardous substances. They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, they are suspected carcinogens and may have adverse effects on fertility.[2][3] Due to their potency as endocrine disruptors, improper disposal can have significant environmental consequences, particularly for aquatic ecosystems, where they can lead to the feminization of fish and disrupt reproductive cycles.[4][5][6] Therefore, under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[7]
Immediate Safety and Disposal Protocol
The primary and mandated method for the ultimate disposal of this compound is incineration by a licensed environmental or hazardous waste management contractor.[7] The following steps outline the immediate procedures for managing this compound waste within a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Lab Coat: An impervious lab coat is necessary to protect your clothing and skin.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator is required.[2]
Step 2: Waste Segregation at the Source
Proper segregation of waste is critical to prevent cross-contamination and ensure correct disposal. Immediately segregate all materials that have come into contact with this compound.[7]
-
Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and any other disposable labware.
-
Liquid Waste: This category comprises unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps: Any contaminated needles, syringes, or scalpels must be disposed of in a designated, puncture-resistant sharps container.[7]
Step 3: Use of Designated Hazardous Waste Containers
All this compound waste must be collected in appropriate, clearly labeled containers.
-
Container Type: Use chemically compatible containers, such as glass or high-density polyethylene (HDPE), with secure screw-top lids. The original chemical container is often a suitable choice for waste collection.[7]
-
Container Integrity: Ensure that all waste containers are in good condition, free from leaks, and have no external contamination.[7]
-
Labeling: As soon as waste is added, the container must be affixed with a "Hazardous Waste" label. The label must clearly list all constituents, including "this compound" and any solvents or other chemicals present.[7]
Step 4: Secure Storage of Hazardous Waste
Proper storage of hazardous waste containers is essential to maintain a safe laboratory environment.
-
Secondary Containment: All hazardous waste containers must be stored within a secondary containment system, such as a chemically resistant tub or tray, to contain any potential leaks or spills.[7]
-
Designated Storage Area: Store waste in a designated satellite accumulation area, such as a chemical fume hood, away from general laboratory traffic and incompatible materials.[7] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[2]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and incineration of the this compound waste. Adherence to all local, state, and federal regulations for the disposal of pharmaceutical and hazardous waste is mandatory.[1][9]
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable glassware and equipment is crucial to prevent carryover and unintended exposure.
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol or methanol, to remove the bulk of the compound. This solvent rinse must be collected as hazardous liquid waste.[7]
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven as appropriate.[7]
For critical applications, a surface wipe test followed by an appropriate analytical method (e.g., HPLC) can be used to verify the absence of residual contamination.[7]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a strong foundation of safety and compliance is not just a regulatory requirement but a professional obligation that fosters trust and responsibility within the scientific community.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. Environmental impact of estrogens on human, animal and plant life: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. organon.com [organon.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Estradiol acetate
Safe Handling and Disposal of Estradiol Acetate
This compound, a synthetic ester of the natural estrogen estradiol, requires careful handling due to its potent hormonal activity and potential health risks. For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount to minimize occupational exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety Information: Hazard Overview
This compound is classified as a hazardous substance with significant health risks. It is crucial to be aware of these hazards before beginning any work. The compound is a suspected carcinogen and may damage fertility or the unborn child.[1][2][3]
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[1][2][3][4]
-
Irritant: Causes skin and serious eye irritation.[5]
-
Respiratory Irritant: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
-
Harmful if Swallowed: Acute oral toxicity has been noted.[5]
| Hazard Classification | GHS Category | Description |
| Reproductive Toxicity | Repr. 1B | May damage fertility or the unborn child.[1] |
| Carcinogenicity | Carc. 2 | Suspected of causing cancer.[1] |
| Lactation | Lact. | May cause harm to breast-fed children.[1] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[5] |
This table summarizes the GHS hazard classifications for β-Estradiol 17-acetate.
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound, combined with the correct use of engineering controls and PPE, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder and the preparation of solutions must be conducted in a certified chemical fume hood to control the generation of dust and aerosols.[6][7]
-
Ventilation: Use only in a well-ventilated area.[5][8] Ensure appropriate exhaust ventilation is available at places where dust may be formed.[6]
-
Safety Stations: Facilities must be equipped with accessible safety showers and eyewash stations.[5][9][10]
Required Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the handler and the chemical. It must be worn at all times when handling this compound.
| Protection Type | Required Equipment | Rationale and Citation |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[5][6] Always wash hands after removing gloves.[6] |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Protects eyes from splashes and dust.[5][6][8] |
| Body Protection | A lab coat or impervious protective clothing. | Prevents contamination of personal clothing.[5][6][11] |
| Respiratory Protection | Not typically required when working in a fume hood. | A NIOSH-approved respirator is necessary if dust or aerosols are generated outside of a fume hood.[3][5][6] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the required PPE as listed above.
-
Weighing: If handling the solid form, carefully weigh the required amount within the fume hood. Minimize the creation of dust.[6][9]
-
Solution Preparation: Prepare solutions within the fume hood. Keep the container tightly closed when not in use.[5][6]
-
General Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[6][9] Do not eat, drink, or smoke in the handling area.[5][8][9]
-
Storage: Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[6][8] The storage area should be locked and secure.[5][9][12]
Emergency and Disposal Plan
Proper procedures for spills and waste disposal are critical to prevent environmental contamination and accidental exposure.
Spill and Accident Procedures
-
Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.[3][6]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.[6]
-
Clean-up (Solid Spill): Moisten the material to prevent dusting.[4] Carefully sweep or vacuum the spilled solid using a HEPA-filtered vacuum and place it into a sealed, labeled container for hazardous waste.[2][3]
-
Clean-up (Liquid Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Exposure Response:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][12]
-
Skin: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12]
-
Inhalation: Move the person to fresh air. Seek medical attention.[5][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][12]
-
Waste Disposal Plan
All this compound waste, including contaminated PPE, is considered hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, designated hazardous waste containers. This includes contaminated gloves, bench paper, and consumables.[6]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations through your institution's Office of Environmental Health and Safety.[4][5][6] Do not dispose of it in the regular trash or down the drain.[6]
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. in.nau.edu [in.nau.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. viatris.com [viatris.com]
- 9. aksci.com [aksci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. targetmol.com [targetmol.com]
- 12. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
